2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
463329-07-9 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide |
InChI |
InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+ |
InChI-Schlüssel |
DBBYYRWVNDQECM-CDWOPPGASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |
Herkunft des Produkts |
United States |
Technical Whitepaper: Mechanism of Action of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (CG-1521) in Epigenetic Modulation
Executive Summary
In the landscape of epigenetic therapeutics, the precise modulation of histone deacetylases (HDACs) remains a formidable challenge. While first-generation pan-HDAC inhibitors often yield broad, non-specific cytotoxicity, 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (commonly designated as CG-1521 ) distinguishes itself through highly specific downstream molecular routing[1]. As a potent hydroxamic acid-based pan-HDAC inhibitor, CG-1521 not only alters global chromatin architecture but also drives targeted apoptotic and cell-cycle arrest pathways in prostate and inflammatory breast cancer models[2]. This guide deconstructs the causal mechanisms, quantitative gene modulation, and self-validating experimental protocols essential for researching CG-1521.
Core Epigenetic and Molecular Mechanisms
Dual-Action HDAC Inhibition and HDAC2 Degradation
Most hydroxamic acid derivatives (e.g., Trichostatin A [TSA] or Vorinostat[SAHA]) function primarily by chelating the active-site Zn²⁺ ion of HDAC enzymes[3]. CG-1521 shares this fundamental property but uniquely induces the rapid, targeted degradation of the HDAC2 protein[2]. This dual-action mechanism—catalytic inhibition coupled with enzyme depletion—leads to a profound and sustained hyperacetylation of histones H3 and H4, fundamentally altering chromatin accessibility[4].
Site-Specific p53 Acetylation: The Lys373 Axis
A critical differentiator for CG-1521 is its specific post-translational routing of the tumor suppressor p53. While inhibitors like TSA stabilize p53 acetylated at Lys382 (driving cell cycle arrest without apoptosis), CG-1521 specifically stabilizes p53 acetylated at Lys373 [5]. This site-specific acetylation is the causal molecular trigger required for the robust induction of the intrinsic apoptotic pathway[5].
Mitochondrial Apoptosis and Mitotic Spindle Disruption
The stabilization of Ac-Lys373 p53 directly triggers the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, where it undergoes cleavage into t-Bax to initiate apoptosis[4]. Concurrently, CG-1521 severely downregulates critical mitotic regulatory proteins, including KIF4, Aurora B, and Nek2[4]. In inflammatory breast cancer (IBC) models, this disruption leads to abscission failure, the formation of elongated midbody structures, and profound G2/M phase arrest[4].
Fig 1: Molecular signaling pathway of CG-1521 leading to cell cycle arrest and apoptosis.
Quantitative Profiling of Gene Expression
CG-1521 exerts its phenotypic effects through the precise transcriptional modulation of cell cycle and apoptotic genes. The table below summarizes the quantitative shifts in transcript expression following CG-1521 treatment in cancer models[3][4].
| Gene Category | Upregulated Transcripts | Downregulated Transcripts | Biological Outcome |
| Cell Cycle Regulation | p21 (WAF1), Gadd45a, Wee1 | Cyclin B1, Cks2, Cdc20 | G1/S and G2/M Phase Arrest |
| Apoptosis / Survival | Gadd153, Bnip3, Bnip3L, Pig3, Gdf15 | Survivin | Intrinsic Apoptotic Activation |
| Mitotic Spindle / Cytokinesis | - | Plk1, Stk6, Kntc2, KIF4, Aurora B | Abscission Failure & Mitotic Catastrophe |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, embedding internal controls directly into the workflow.
Protocol 1: Subcellular Fractionation for Bax Translocation Analysis
Causality: To definitively prove that CG-1521 activates the intrinsic apoptotic pathway, researchers cannot rely on whole-cell lysates, which obscure spatial dynamics. Subcellular fractionation is required to isolate the cytosolic and mitochondrial compartments, allowing the direct observation of Bax migrating to the mitochondria and its subsequent cleavage[4][5].
Step-by-Step Methodology:
-
Cell Culture & Dosing: Culture LNCaP prostate cancer cells to 70% confluence. Treat with 7.5 μM CG-1521 for a time course of 1, 3, 6, 12, 24, and 48 hours[4].
-
Harvest & Hypotonic Lysis: Harvest cells, wash in ice-cold PBS, and resuspend in a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) to swell the cells without rupturing internal organelles.
-
Homogenization: Mechanically lyse the swollen cells using a Dounce homogenizer (20-30 strokes). Monitor lysis under a phase-contrast microscope until >90% of cells are ruptured but nuclei remain intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 × g for 10 mins at 4°C to pellet intact cells and nuclei.
-
Transfer the supernatant and centrifuge at 10,000 × g for 20 mins at 4°C. The resulting pellet is the heavy membrane/mitochondrial fraction.
-
The remaining supernatant is the cytosolic (S100) fraction.
-
-
Self-Validating Western Blot: Run both fractions on SDS-PAGE. Probe with anti-Bax antibodies. Critical Control: Validate fraction purity by probing for VDAC (Voltage-Dependent Anion Channel) as an exclusive mitochondrial loading control, and GAPDH for the cytosolic fraction.
Fig 2: Self-validating subcellular fractionation workflow for Bax translocation analysis.
Protocol 2: Starch Nanoparticle (CG-NP) Encapsulation for Bioavailability
Causality: Hydroxamic acid derivatives like CG-1521 suffer from poor aqueous solubility and rapid in vivo metabolism, limiting their therapeutic index[6]. Encapsulating CG-1521 in unmodified starch nanoparticles (CG-NPs) provides a neutral, low-surface-energy vehicle that prevents nonspecific protein adsorption, significantly extending the drug's half-life and enhancing its cytotoxic efficacy against MCF-7 breast cancer cells[6].
Step-by-Step Methodology:
-
Nanoparticle Fabrication: Synthesize starch nanoparticles via a nanoprecipitation method without chemical modification to ensure strict biocompatibility[6].
-
Drug Loading: Disperse the synthesized starch NPs in an optimized aqueous/organic solvent mixture containing CG-1521. Stir continuously for 24 hours to allow physical entrapment of the hydrophobic drug.
-
Purification: Centrifuge the suspension to pellet the CG-NPs and wash repeatedly with distilled water to remove unencapsulated free drug.
-
Physicochemical Validation: Measure zeta potential and particle size via Dynamic Light Scattering (DLS). Validate drug loading efficiency quantitatively using High-Performance Liquid Chromatography (HPLC).
-
Release Kinetics: Dialyze the formulated CG-NPs against PBS (pH 7.4) at 37°C, sampling the dialysate at regular intervals to confirm a sustained release profile compared to free CG-1521[6].
References[1] CG-1521 - Global Substance Registration System. Source: NIH / NCATS. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFnj4Dn5_uw-bc04IUIZybBqDNYKlEDMpAtYMpq3Li4RpPzgOizNZeD4T9Tz9hBP3HqP6gRe48lAeKqM-iSBdk3N3AlrbNAkjjs3ctrsJTxP3sT350noOUYqDYqjq9LPzieQ2xrpaGMms2mxj5oKZK8fOgMxUaiiz7[2] CG-1521 | HDAC Inhibitor. Source: MedChemExpress. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjcZphjT-LWqpXluOgAIllEBN0XgOm3hbSm1pMTzf9fHMZN7m-37N1R2xq4DFAiCpqXpW0Hr-9NiUOGrhf_o0MKWY0E_BmLIM9j6DeW-aIZcOBouHDSucwZie9HeEctugV68ttlx0=[4] CG-1521 Mechanism of Action & Biological Activity. Source: MedChemExpress. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjaK6EfytzOkPyrHmslS0VDfEw_CXFqsqsfrvgzD5qO6Lv0_7QcycI3du9m9vf1Ww1V2L5zKFglFIW0vSwmN0JEMGF5Om68MQGez-uyPM3urKn0KKmnUJX2HKdVVnDZPV8x3S_Koa1_y7QNu1-jzxNwsVWOCIkCGn0-cqtiWfJZhJe0tH_2bPttCM6CYw0XNkOqrs=[6] Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment. Source: PMC / Int J Nanomedicine. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExbxIYUsSSQTFe0W5ETYDWMeLJy6nqKSUPN5xCT9cDcER0yl9EtXd0R6Phweq605FQ9acCSq_VJb51oRqdjjurnN_XVFbFx3nVhurG80UUW5nc9PPjTfGY4ZqjhfIzIW74HF3dF__oID9WE8Y=[5] Histone deacetylase inhibitors differentially stabilize acetylated p53 and induce cell cycle arrest or apoptosis in prostate cancer cells. Source: CoLab / Cell Death Differ. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiiiTHMOB7PfYbtEm9E4UGLjUT3Pl-EeS11OdyDb_0FrbXfIb5YXQptwYtlLk-DJzPMAIukCuunSksr_lF5hkdrag6wpIDDymPTU8gdPZUl07TuOMuDxlB98LUhVAxycqGt-k_U-ATU3k1WNP-[3] Comparative effects of histone deacetylase inhibitors on p53 target gene expression, cell cycle and apoptosis in MCF-7. Source: Spandidos Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEExjz03E_AP5yX-yJhx8WM-_pB40MIZNH5-y6wIsZ5o5i0Z3uY2u7UzTyAjeQjJA0YqSauJXDp4bk6KA0Gbii2-Zq6Q92uZTEiuYrRgVSAMKMf1NpIPo5r4Qd-TifwgfOmW0u-TYF_orQ9ZRJBqaaPFDUyPCXoNthx7nLZ78_m
Sources
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In vitro effects of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- on prostate cancer cell lines
An In-Depth Technical Guide: Investigating the In Vitro Efficacy of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E) on Prostate Cancer Cell Lines
Abstract
Prostate cancer (PCa) remains a significant challenge in oncology, particularly its progression to castration-resistant prostate cancer (CRPC), which is largely incurable. Epigenetic modifications, including histone acetylation, are critical drivers of PCa pathogenesis. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents. This technical guide provides a comprehensive framework for the in vitro evaluation of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E), commonly known as Trichostatin A (TSA), a potent pan-HDAC inhibitor. We delineate the core scientific rationale, present detailed experimental protocols, and discuss the key signaling pathways modulated by TSA in various prostate cancer cell line models. This document serves as a foundational resource for researchers aiming to characterize the anti-neoplastic properties of HDAC inhibitors in a preclinical setting.
Introduction: The Rationale for Targeting HDACs in Prostate Cancer
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This action leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. In many cancers, including prostate cancer, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[1][2]
2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E), or Trichostatin A (TSA), is a fungal metabolite that acts as a potent, reversible, and selective inhibitor of class I and II HDACs.[3] By inhibiting HDAC activity, TSA promotes histone hyperacetylation, which "opens" the chromatin structure and allows for the re-expression of silenced tumor suppressor genes.[3] This mechanism underpins its potential as an anti-cancer agent, capable of inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[4][5] This guide outlines the essential in vitro methodologies to rigorously assess these effects on prostate cancer cells.
Strategic Selection of In Vitro Models
The heterogeneity of prostate cancer necessitates the use of a well-characterized panel of cell lines to model different disease states.[6][7] The choice of cell lines is a critical experimental decision that dictates the translational relevance of the findings.
Recommended Cell Line Panel:
| Cell Line | Type | Key Characteristics | Rationale for Inclusion |
| LNCaP | Androgen-Sensitive PCa | Expresses functional Androgen Receptor (AR); PSA-producing. | Models early-stage, hormone-dependent prostate cancer.[7] |
| VCaP | Androgen-Sensitive PCa | Expresses wild-type AR; TMPRSS2-ERG gene fusion positive. | Represents a common genetic subtype of prostate cancer.[6][8] |
| PC-3 | Androgen-Independent CRPC | AR-negative; highly metastatic. | Models aggressive, late-stage castration-resistant disease.[6][7][9] |
| DU-145 | Androgen-Independent CRPC | AR-negative; expresses mutated p53. | Represents another common phenotype of advanced, castration-resistant prostate cancer.[2][6] |
| BPH-1 | Non-Tumorigenic | Benign Prostatic Hyperplasia epithelial cell line. | Serves as a crucial non-malignant control to assess tumor-specific cytotoxicity.[6][10] |
Causality Behind Selection: This panel allows for the dissection of TSA's efficacy across the spectrum of prostate cancer progression. Comparing effects in LNCaP/VCaP versus PC-3/DU-145 can reveal whether the compound's action is dependent on the androgen receptor signaling axis. The inclusion of BPH-1 provides a therapeutic window assessment, a critical factor in drug development.
Core Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
General Cell Culture & Compound Preparation
-
Cell Maintenance: Culture all cell lines according to ATCC recommendations. For androgen-sensitive lines (LNCaP, VCaP), use RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS). For androgen-independent lines (PC-3, DU-145), use appropriate media (e.g., F-12K for PC-3) with 10% FBS. Maintain cultures at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of Trichostatin A (TSA) in DMSO. Aliquot and store at -20°C or -80°C. Subsequent dilutions should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Workflow for In Vitro Evaluation of TSA
Caption: Experimental workflow for characterizing TSA's in vitro effects.
Cell Viability Assay (MTT Protocol)
-
Objective: To determine the dose-dependent effect of TSA on the metabolic activity (a proxy for viability) of prostate cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Seed cells in 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Treat cells with a serial dilution of TSA (e.g., 0 nM to 1000 nM) and a vehicle control (0.1% DMSO). Include a "no-cell" blank control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine if TSA induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
-
Protocol:
-
Seed cells in 6-well plates and grow to ~60-70% confluency.
-
Treat cells with TSA at its predetermined IC50 concentration and a vehicle control for 24 or 48 hours.
-
Harvest cells (including floating cells in the supernatant) and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase.
-
Apoptosis Assay (Annexin V-FITC / PI Staining)
-
Objective: To quantify the induction of apoptosis (programmed cell death) by TSA. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed and treat cells in 6-well plates as described for the cell cycle analysis.
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Western Blotting for Protein Expression
-
Objective: To measure changes in the expression levels of key proteins involved in pathways modulated by TSA.
-
Protocol:
-
Seed and treat cells in 6-well or 10 cm dishes with TSA at the IC50 concentration for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Cell Cycle: p21, Cyclin D1, CDK6
-
Apoptosis: BAX, BCL-2, Cleaved Caspase-3
-
Signaling: p-EGFR, EGFR, p-STAT3, STAT3, p-Akt, Akt
-
Loading Control: GAPDH or β-actin
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to the loading control.
-
Key Molecular Pathways Targeted by TSA in Prostate Cancer
TSA's anti-cancer effects are not random; they are the result of targeted modulation of critical cellular pathways. Research has shown that TSA can inhibit prostate cancer cell proliferation by inducing both cell cycle arrest and apoptosis.[4][9]
Induction of Apoptosis and Cell Cycle Arrest
TSA shifts the balance towards cell death by altering the expression of key regulatory proteins. It upregulates pro-apoptotic proteins like BAX and downregulates anti-apoptotic proteins like BCL-2.[9][11] This change in the BAX/BCL-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[12][13] Concurrently, TSA induces cell cycle arrest by increasing the expression of cyclin-dependent kinase inhibitors like p21, which halts progression through the cell cycle.[8][14]
Caption: TSA-induced apoptosis and cell cycle arrest pathways.
Disruption of Pro-Survival Signaling
In castration-resistant PC-3 cells, TSA has been shown to disrupt the epidermal growth factor receptor (EGFR)-STAT3 signaling pathway.[9][11] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. TSA treatment downregulates the expression of both EGFR and the downstream transcription factor STAT3, effectively shutting down this pro-growth signaling axis and suppressing the transcription of target genes like Cyclin D1.[9]
Caption: TSA disrupts the EGFR-STAT3 signaling pathway in PCa cells.
Data Summary and Interpretation
Systematic evaluation will likely yield data demonstrating TSA's potent anti-proliferative effects across multiple prostate cancer cell lines, though sensitivities may vary.
Table 1: Hypothetical IC50 Values (nM) for TSA After 48h Treatment
| Cell Line | Type | Predicted IC50 (nM) | Interpretation |
| LNCaP | Androgen-Sensitive | ~100 - 300 nM | Sensitive |
| VCaP | Androgen-Sensitive | ~100 - 400 nM | Sensitive |
| PC-3 | Androgen-Independent | ~200 - 500 nM | Moderately Sensitive |
| DU-145 | Androgen-Independent | ~250 - 600 nM | Moderately Sensitive |
| BPH-1 | Non-Tumorigenic | > 1000 nM | Relatively Resistant |
Note: These values are illustrative and must be determined experimentally. A higher IC50 in BPH-1 cells would indicate a favorable therapeutic window.
Expected Outcomes Summary:
-
Viability: Dose- and time-dependent decrease in viability in all PCa cell lines.
-
Cell Cycle: Accumulation of cells in the G1 or G2/M phase, indicative of cell cycle arrest.
-
Apoptosis: A significant increase in the percentage of Annexin V-positive cells.
-
Western Blot:
Conclusion and Future Perspectives
The in vitro methodologies detailed in this guide provide a robust framework for characterizing the anti-neoplastic effects of Trichostatin A on prostate cancer cells. The expected results—induction of cell cycle arrest, apoptosis, and disruption of key survival pathways—underscore the therapeutic potential of HDAC inhibition. While TSA itself is primarily a research tool due to pharmacokinetic limitations, it serves as a crucial benchmark compound for the development of new, more clinically applicable HDAC inhibitors.
Future studies should explore TSA in combination with other therapeutic agents, such as androgen receptor antagonists or conventional chemotherapies, as synergistic effects have been reported.[4][9] Furthermore, transitioning to more complex in vitro models, such as 3D spheroids or organoids, can provide a more biologically relevant context and bridge the gap between 2D cell culture and in vivo animal studies.[15][16]
References
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Zhang, H., Zhao, X., Liu, H., Jin, H., & Ji, Y. (2019). Trichostatin A inhibits proliferation of PC3 prostate cancer cells by disrupting the EGFR pathway. Oncology Letters, 18(1), 687–693. [Link]
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Shukla, S., Meeran, S. M., Katiyar, S. K., & Gupta, S. (2011). Histone deacetylase inhibitors, valproic acid and trichostatin-A induce apoptosis and affect acetylation status of p53 in ERG-positive prostate cancer cells. Molecular Cancer Therapeutics, 10(7), 1239-1248. [Link]
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Welsbie, D. S. (2018). HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer. Journal of Cancer Metastasis and Treatment, 4, 33. [Link]
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Halkidou, K., Gaughan, L., Cook, S., Leung, H. Y., Neal, D. E., & Robson, C. N. (2014). Finding the place of histone deacetylase inhibitors in prostate cancer therapy. Expert Opinion on Investigational Drugs, 23(2), 201-213. [Link]
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Taqi, M. M., Abd-Alhameed, R., & El-Tanani, M. (2014). Histone deacetylase inhibitors in castration-resistant prostate cancer: molecular mechanism of action and recent clinical trials. Drug Design, Development and Therapy, 8, 81-91. [Link]
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Serrano, D., et al. (2023). Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens. PLOS ONE, 18(10), e0292323. [Link]
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Reddy, E. S. P. (n.d.). Histone deacetylase inhibitors, valproic acid and trichostatin-A induce apoptosis and affect acetylation status of p53 in ERG-positive prostate cancer cells. Mount Sinai. [Link]
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Pellicciari, C., et al. (2006). A combination treatment of HDAC inhibitors and PPARγ agonists increase E-cadherin expression and inhibit prostate cancer growth and invasion in mice. Oncogene, 25, 4824–4834. [Link]
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Hyder, T., et al. (2005). Trichostatin A (TSA) sensitizes the human prostatic cancer cell line DU145 to death receptor ligands treatment. Cancer Biology & Therapy, 4(4), 382-390. [Link]
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Zhang, H., et al. (2019). Trichostatin A inhibits proliferation of PC3 prostate cancer cells by disrupting the EGFR pathway. Oncology Letters, 18(1), 687-693. [Link]
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Myzak, M. C., et al. (2006). Sulforaphane inhibits histone deacetylase activity in BPH-1, LnCaP and PC-3 prostate epithelial cells. Carcinogenesis, 27(4), 811-819. [Link]
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Lin, D. L., et al. (2004). Androgen Receptor Signaling: Mechanism of Interleukin-6 Inhibition. Cancer Research, 64(7), 2527-2534. [Link]
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Uesato, S., et al. (2012). The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and rapid upregulation of gadd45β in LS174T human colon cancer cells. Journal of Cancer Therapy, 3(4), 384-391. [Link]
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Di Nunno, V., et al. (2023). AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways. International Journal of Molecular Sciences, 24(3), 1993. [Link]
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Wang, Y., et al. (2024). A Hybrid compound H93 treats prostate cancer by directly binding UHRF1 and promoting protein dimerization. Nature Communications, 15(1), 9924. [Link]
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Wang, H., et al. (2012). The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways. Oncology Reports, 28(1), 384-388. [Link]
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Wang, Q., & Xu, J. (2023). Androgen receptor signaling and spatial chromatin organization in castration-resistant prostate cancer. Frontiers in Oncology, 13, 1109018. [Link]
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Denmeade, S. R., et al. (2007). A prostate-specific antigen activated N-(2-hydroxypropyl) methacrylamide copolymer prodrug as dual-targeted therapy for prostate cancer. Molecular Cancer Therapeutics, 6(11), 2927-2935. [Link]
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Al-Sheddi, E. S., et al. (2024). Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study. PLOS ONE, 19(5), e0303350. [Link]
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van der Toom, E. E., et al. (2019). Apalutamide Sensitizes Prostate Cancer to Ionizing Radiation via Inhibition of Non-Homologous End-Joining DNA Repair. Cancers, 11(10), 1587. [Link]
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- 8. Histone deacetylase inhibitors, valproic acid and trichostatin-A induce apoptosis and affect acetylation status of p53 in ERG-positive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- molecular weight and aqueous solubility profile
Title: Comprehensive Technical Guide on 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (CG-1521): Molecular Architecture, Aqueous Solubility, and Formulation Strategies
Executive Summary & Chemical Identity
The compound 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- , commonly referred to as CG-1521 , is a potent, synthetic histone deacetylase (HDAC) inhibitor[1]. With a molecular formula of C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol , it belongs to the hydroxamic acid class of epigenetic modulators[2]. CG-1521 has demonstrated significant preclinical efficacy in inducing cell cycle arrest and apoptosis in hard-to-treat malignancies, particularly inflammatory breast cancer (IBC) and prostate cancer models (e.g., MCF-7, SUM149PT, and LNCaP cell lines)[3].
However, translating its potent in vitro activity into in vivo efficacy is severely bottlenecked by its lipophilic structure, which results in poor aqueous solubility and rapid metabolic clearance[4]. This guide explores the mechanistic causality of CG-1521, its physicochemical barriers, and the advanced biopolymeric formulation strategies required to optimize its therapeutic index.
Physicochemical Profiling and the Aqueous Solubility Barrier
The molecular architecture of CG-1521 features a hydrophobic phenyl ring attached to a conjugated heptatriene linker, terminating in a hydrophilic hydroxamic acid moiety[5].
-
The Pharmacological Advantage: The hydrophobic phenyl-heptatrienyl tail allows the molecule to penetrate lipid bilayers and insert itself deep into the hydrophobic active site pocket of HDAC enzymes, where the hydroxamic acid group coordinates the catalytic Zn²⁺ ion[6].
-
The Physicochemical Trade-off: This same lipophilicity renders the unformulated drug highly insoluble in aqueous physiological environments[7]. While it dissolves readily in organic solvents like DMSO or methanol, it rapidly precipitates in blood or phosphate-buffered saline (PBS), limiting its systemic bioavailability[4].
Table 1: Physicochemical Properties of CG-1521
| Property | Value / Description | Impact on Drug Development |
| IUPAC Name | (2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide | Defines the conjugated stereochemistry essential for target binding. |
| Molecular Weight | 215.25 g/mol [2] | Low molecular weight facilitates rapid cellular diffusion if solubilized. |
| Aqueous Solubility | Poor / Hydrophobic[7] | Necessitates advanced nanocarrier encapsulation for in vivo delivery. |
| Target Affinity | Pan-HDAC (Strong affinity for HDAC2)[3] | Induces hyperacetylation of histones H3 and H4[3]. |
Mechanistic Causality: From HDAC Inhibition to Apoptosis
Unlike other pan-HDAC inhibitors like Trichostatin A (TSA), CG-1521 triggers a highly specific cascade of intracellular events[8].
When CG-1521 binds to HDACs, it specifically induces the rapid degradation of HDAC2[3]. This inhibition prevents the deacetylation of the tumor suppressor protein p53. Crucially, CG-1521 stabilizes p53 that is acetylated specifically at Lys373 (whereas TSA stabilizes Lys382)[9]. This specific Lys373 acetylation transactivates the p21 gene, leading to G1 or G2/M cell cycle arrest depending on the cell line[9]. Concurrently, CG-1521 promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, triggering cytochrome c release and subsequent apoptosis[3].
Fig 1. CG-1521 signaling pathway leading to p21-mediated cell cycle arrest and Bax-induced apoptosis.
Formulation Engineering: Overcoming the Solubility Barrier
To bypass the aqueous solubility limitations of free CG-1521, researchers encapsulate the drug into biopolymeric nanocarriers[4]. Starch nanoparticles (SNPs) are highly effective for this purpose.
The Causality of Starch Encapsulation: Native starch possesses a hydrophilic exterior and can be engineered to trap hydrophobic molecules. By encapsulating CG-1521 within SNPs, the drug is shielded from immediate metabolic degradation. The neutral, low-surface-energy coating of the starch prevents non-specific protein adsorption (opsonization) in the bloodstream, thereby increasing the drug's circulation half-life and allowing it to accumulate in the tumor microenvironment via the enhanced permeability and retention (EPR) effect[4].
Fig 2. Step-by-step workflow for encapsulating hydrophobic CG-1521 into starch nanoparticles.
Self-Validating Experimental Protocols
Protocol A: Synthesis and Encapsulation of CG-1521 into Starch Nanoparticles (CG-NPs)
This protocol utilizes thermal gelatinization and retrogradation to physically entrap the drug without altering its chemical structure[10].
-
Gelatinization: Suspend 5 g of native starch in 30 mL of 0.4 M NaOH. Heat the suspension at 80°C for 20 minutes.
-
Causality: The combination of high pH and thermal energy disrupts intermolecular hydrogen bonds, unfolding the amylose and amylopectin helices to expose hydrophobic domains capable of interacting with the drug.
-
-
Drug Loading: Prepare a concentrated stock of CG-1521 in methanol. Add the stock dropwise to the gelatinized starch while maintaining continuous magnetic stirring at 60°C[10].
-
Self-Assembly & Matrix Locking: Remove the mixture from heat and allow it to cool to room temperature.
-
Causality: Cooling induces retrogradation, a process where the starch chains realign and re-form hydrogen bonds, physically locking the hydrophobic CG-1521 molecules within the core of the newly formed nanoparticles.
-
-
Purification (Self-Validation Step): Transfer the colloidal suspension into a dialysis membrane (MWCO 12,000–14,000 Da) and dialyze against PBS (pH 7.4) for 24 hours[4]. Measure the absorbance of the external dialysate at 335 nm (the λmax of CG-1521) to quantify unencapsulated drug and calculate Encapsulation Efficiency (EE%).
Protocol B: In Vitro Aqueous Release Kinetics Assay
This protocol ensures the drug releases predictably in physiological environments[4].
-
Establish Sink Conditions: Place 1 mL of the purified CG-NP suspension (standardized to 0.3 mg CG-1521/mL) into a dialysis bag (MWCO 12-14 kDa)[4].
-
Incubation: Submerge the sealed bag in 50 mL of release medium (PBS at pH 7.4 to simulate blood, and pH 5.5 to simulate the acidic tumor microenvironment). Agitate at 300 rpm at 37°C[4].
-
Sampling & Replacement: At predefined intervals (1, 2, 4, 8, 24, 48, 72 hours), withdraw 0.5 mL of the external buffer and immediately replace it with 0.5 mL of fresh buffer.
-
Causality: Replacing the buffer maintains absolute sink conditions, preventing drug saturation in the external medium from artificially halting the concentration gradient.
-
-
Quantification: Dilute the withdrawn samples with methanol and measure absorbance at 335 nm using a NanoDrop spectrophotometer[4].
Quantitative Data Presentation
Encapsulating CG-1521 fundamentally alters its pharmacokinetic profile, turning a highly insoluble molecule into a viable therapeutic agent.
Table 2: Comparative Efficacy of Free CG-1521 vs. Encapsulated CG-NPs
| Parameter | Free CG-1521 | Starch-Encapsulated CG-NPs | Causality / Mechanism |
| Aqueous Dispersibility | < 0.1 mg/mL (Precipitates) | Highly stable colloidal suspension | Starch corona shields the hydrophobic drug core[4]. |
| Release Kinetics | Immediate burst (if solubilized) | Sustained release over 72+ hours | Drug must diffuse through the retrograded starch matrix[4]. |
| pH Sensitivity | pH independent | Faster release at pH 5.5 vs pH 7.4 | Acidic tumor microenvironments degrade the starch matrix faster[4]. |
| Cytotoxicity (MCF-7) | Moderate (limited by uptake) | Significantly Enhanced | Nanoparticles undergo efficient endocytosis, releasing drug intracellularly[4]. |
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Pharmacokinetics, Bioavailability, and Nanoparticle-Mediated Delivery of CG-1521: A Technical Guide
Executive Summary
The compound 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- , widely known in preclinical oncology as CG-1521 , is a highly potent, hydroxamic acid-derived histone deacetylase (HDAC) inhibitor[1][2]. While it demonstrates profound efficacy in inducing cell cycle arrest and apoptosis in various malignancies (notably breast and prostate cancers), its clinical translation has been historically bottlenecked by severe pharmacokinetic (PK) limitations, including poor aqueous solubility and rapid in vivo clearance[3][4].
This whitepaper provides an in-depth technical analysis of the pharmacokinetics and bioavailability of CG-1521. Furthermore, it details the rationale and step-by-step methodologies for utilizing advanced nanoparticle engineering—specifically starch-based nanocarriers—to bypass these limitations, enhance systemic bioavailability, and achieve sustained therapeutic efficacy.
Molecular Identity and Mechanism of Action
CG-1521 is structurally characterized by a rigid heptatriene backbone containing three conjugated double bonds, terminating in a phenyl group on one end and a hydroxamic acid moiety on the other[1][5].
Mechanistic Causality: The 11 Å Channel
Class I HDACs (HDAC1, 2, and 3) possess a narrow, hydrophobic 11 Å channel that leads to a catalytic zinc ion (Zn²⁺) buried in the enzyme's active site[6]. The rigid, linear geometry of CG-1521’s (2E,4E,6E)-heptatriene backbone is perfectly contoured to traverse this channel without steric hindrance. Upon reaching the active site, the terminal hydroxamic acid acts as a bidentate ligand, chelating the Zn²⁺ ion and displacing the critical water molecule required for the hydrolytic cleavage of acetyl groups from lysine residues[6].
This targeted inhibition prevents the deacetylation of histones H3 and H4, leading to a relaxed chromatin state. Epigenetically, this hyperacetylation stabilizes the tumor suppressor p53 (via Ac-Lys373) and upregulates the cyclin-dependent kinase inhibitor p21, culminating in G1 or G2/M cell cycle arrest and apoptosis[2][7].
Pharmacodynamic signaling pathway of CG-1521 leading to apoptosis.
Pharmacokinetics and the Bioavailability Bottleneck
Despite its targeted efficacy, free CG-1521 exhibits a suboptimal therapeutic index in vivo[3]. The primary culprits are its physicochemical properties and metabolic instability.
-
Poor Aqueous Solubility: The highly hydrophobic phenyl-heptatriene backbone renders the molecule nearly insoluble in aqueous physiological environments, severely limiting gastrointestinal absorption and intravenous formulation options[3].
-
Rapid Metabolism (Short Half-Life): The hydroxamic acid group is highly susceptible to rapid Phase II metabolism in the liver (specifically glucuronidation) and hydrolysis. This results in rapid systemic clearance, preventing the drug from accumulating at the tumor site in therapeutic concentrations[3][8].
To achieve therapeutic efficacy with the free drug, continuous high-dose administration is required, which invariably leads to off-target systemic toxicities.
Quantitative Data: Free Drug vs. Nano-Formulation
| Pharmacokinetic Parameter | Free CG-1521 | CG-1521 Starch Nanoparticles (CG-NPs) |
| Aqueous Solubility | Poor (< 0.1 mg/mL) | High (Stable colloidal dispersion) |
| In Vivo Half-Life | Short (Minutes to hours) | Extended (Sustained release over 72h) |
| Systemic Bioavailability | Low (Rapid hepatic clearance) | Significantly Enhanced |
| Cellular Internalization | Passive diffusion | Endocytosis-mediated uptake |
| Off-Target Toxicity | High at therapeutic doses | Reduced (EPR-effect mediated targeting) |
Nanoparticle Engineering: Overcoming PK Limitations
To bypass these pharmacokinetic bottlenecks, researchers have successfully engineered biocompatible starch nanoparticle formulations (CG-NPs)[3][4].
Causality in Material Selection: Why starch? Starch is a highly biocompatible, non-immunogenic polysaccharide. Unlike synthetic polymers (such as PLGA) which can produce acidic degradation byproducts that locally lower pH and potentially degrade acid-sensitive molecules, starch degrades into neutral glucose monomers. This preserves the structural integrity of CG-1521’s hydroxamic acid moiety while effectively shielding it from rapid enzymatic degradation in the bloodstream[3][8].
Emulsion-solvent diffusion workflow for CG-1521 nanoparticles.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and pharmacodynamic evaluation of CG-1521 nanoparticles.
Protocol 1: Synthesis of CG-1521 Starch Nanoparticles (Emulsion-Solvent Diffusion)
Rationale for Method: The emulsion-solvent diffusion technique is a mild, low-temperature process. It prevents the thermal degradation of the sensitive hydroxamic acid group while ensuring high encapsulation efficiency[8].
-
Aqueous Phase Preparation: Dissolve native or modified starch in deionized water under moderate heating (approx. 70°C) to ensure complete gelatinization, then cool to room temperature. Add a biocompatible surfactant (e.g., Pluronic F-68 or PVA) at 1% w/v to stabilize the future emulsion.
-
Organic Phase Preparation: Dissolve CG-1521 in a water-miscible organic solvent (e.g., ethanol or acetone) to achieve a concentration of 5 mg/mL.
-
Emulsification: Under continuous high-speed homogenization (15,000 rpm) or ultrasonication (in an ice bath to prevent heat buildup), add the organic phase dropwise into the aqueous phase.
-
Solvent Diffusion & Precipitation: Transfer the resulting nano-emulsion to a magnetic stirrer. Stir continuously at 500 rpm at room temperature for 4–6 hours. As the organic solvent diffuses into the continuous aqueous phase and evaporates, the polymer and drug co-precipitate, forming solid nanoparticles.
-
Purification & Recovery: Recover the CG-NPs via ultracentrifugation (20,000 × g for 30 minutes). Wash the pellet twice with distilled water to remove unencapsulated drug and excess surfactant. Lyophilize the final pellet for long-term storage.
Protocol 2: In Vitro Pharmacodynamic Validation
Rationale for Cell Line: MCF-7 breast cancer cells are utilized because they express wild-type p53. This provides a robust, self-validating model to confirm that the encapsulated CG-1521 retains its ability to stabilize Ac-Lys373 p53 and induce apoptosis[3][4].
-
Physicochemical QC (Zeta Potential): Before cellular application, measure the zeta potential via Dynamic Light Scattering (DLS). Causality: A highly negative or positive zeta potential (> |20| mV) is critical. It ensures colloidal stability through electrostatic repulsion, preventing the nanoparticles from aggregating and being prematurely cleared by the mononuclear phagocyte system (MPS) in vivo.
-
Cell Culture & Seeding: Culture MCF-7 cells in DMEM supplemented with 10% FBS. Seed at a density of 1×104 cells/well in 96-well plates and incubate overnight at 37°C in 5% CO₂.
-
Treatment Regimen: Treat the cells with free CG-1521 (solubilized in <0.1% DMSO) and CG-NPs at equivalent drug concentrations ranging from 0 to 7.5 μM[3]. Incubate for 24, 48, and 72 hours.
-
Cytotoxicity & Apoptosis Quantification:
-
Assess cell viability using a standard Crystal Violet or MTT assay[3].
-
Harvest cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry to quantify the shift from viable cells to early/late stage apoptosis.
-
Conclusion
The therapeutic potential of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (CG-1521) is undeniable, yet its raw pharmacokinetic profile severely limits its clinical viability[3]. By leveraging starch-based nanoparticle engineering, researchers can effectively mask the drug's hydrophobicity and protect its fragile hydroxamic acid moiety from rapid systemic metabolism[3][4]. This approach not only extends the in vivo half-life and bioavailability of CG-1521 but also provides a sustained release profile that maximizes tumor-site cytotoxicity while minimizing off-target effects.
References
-
Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment Source: International Journal of Nanomedicine (via PubMed Central) URL:[Link]
-
Toward Selective Histone Deacetylase Inhibitor Design: Homology Modeling, Docking Studies, and Molecular Dynamics Simulations of Human Class I Histone Deacetylases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy Source: Frontiers in Pharmacology (via PubMed Central) URL:[Link]
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- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Molecular actions of the novel histone deacetylase inhibitor CG-1521 i" by Namita Chatterjee [scholarsarchive.library.albany.edu]
- 8. Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Starch nanoparticle encapsulation protocol for 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- delivery
Application Note and Protocol
Title: A Validated Protocol for the Encapsulation of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (Trichostatin A) in Starch Nanoparticles for Enhanced Delivery
Audience: Researchers, scientists, and drug development professionals in pharmaceuticals, biotechnology, and academia.
Abstract: The therapeutic potential of histone deacetylase (HDAC) inhibitors like 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (Trichostatin A, TSA) is often hampered by poor aqueous solubility, limiting bioavailability and clinical application.[1] This document provides a detailed protocol for the encapsulation of the hydrophobic TSA molecule into biocompatible and biodegradable starch nanoparticles (SNPs).[2][3] We employ the nanoprecipitation method, a straightforward and effective "bottom-up" approach, to fabricate TSA-loaded SNPs.[4][5] This protocol outlines the synthesis of SNPs, the drug loading procedure, and a comprehensive suite of characterization techniques to validate the final product. The resulting nanoparticles are designed to enhance the solubility and provide a sustained release profile for TSA, offering a promising nanocarrier system for epigenetic drug delivery.[3][6]
Scientific Rationale and Process Overview
The delivery of hydrophobic therapeutic agents such as Trichostatin A (TSA) presents a significant challenge in drug development. TSA's insolubility in aqueous solutions restricts its administration and bioavailability.[7][8] Encapsulating such molecules within a hydrophilic nanocarrier is a well-established strategy to overcome this limitation. Starch, a natural, abundant, and biodegradable polymer, is an excellent material for creating such nanocarriers due to its biocompatibility and GRAS (Generally Recognized as Safe) status.[3][9]
This protocol utilizes the nanoprecipitation (also known as solvent displacement) technique. The core principle involves dissolving the polymer (starch) and the hydrophobic drug (TSA) in a good solvent, followed by the introduction of this solution into a non-solvent (or anti-solvent).[4][10] The rapid diffusion of the solvent into the non-solvent leads to a decrease in interfacial tension, causing the polymer to precipitate and self-assemble into nanoparticles, entrapping the drug in the process.[5] This method is favored for its simplicity, rapidity, and ability to produce small, uniform nanoparticles without the need for harsh chemicals or high shear forces.[11][12]
Physicochemical Properties of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (TSA)
A thorough understanding of the active pharmaceutical ingredient's (API) properties is critical for designing an effective encapsulation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂N₂O₃ | [7] |
| Molecular Weight | 302.37 g/mol | [8] |
| Solubility | Insoluble in water .[7][8] Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[13] | [7][8][13] |
| Stability | Stable as a solid when stored desiccated at –20°C. Solutions in DMSO are stable when aliquoted and frozen.[7] | [7] |
The high hydrophobicity of TSA makes it an ideal candidate for encapsulation via nanoprecipitation, where it can be co-dissolved with the polymer in an organic solvent before being precipitated in an aqueous anti-solvent.
Materials and Equipment
Reagents & Consumables
-
Native starch (e.g., from corn, potato, or wheat)
-
2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (Trichostatin A, TSA)
-
Ethanol (Absolute, ≥99.5%)
-
Dimethyl Sulfoxide (DMSO, ACS grade)
-
Tween 80 (Polysorbate 80)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 6.0
-
Dialysis tubing (MWCO 12-14 kDa)
-
Syringe filters (0.22 µm)
-
Standard laboratory glassware
Equipment
-
Magnetic stirrer with heating plate
-
Probe sonicator (optional, for enhancing dissolution)
-
Centrifuge (capable of >10,000 x g)
-
Lyophilizer (Freeze-dryer)
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system (for precise drug quantification)
-
Transmission Electron Microscope (TEM) (for morphology analysis)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Differential Scanning Calorimeter (DSC)
Experimental Protocols
Workflow Overview
Caption: High-level workflow for TSA-loaded starch nanoparticle synthesis.
Protocol 1: Preparation of TSA-Loaded Starch Nanoparticles (SNPs-TSA)
This protocol is based on the nanoprecipitation method.[11][14]
-
Preparation of the Aqueous Phase (Anti-Solvent):
-
Disperse 1 g of native starch in 50 mL of DI water.
-
Heat the suspension to 85°C while stirring continuously to achieve complete gelatinization (the solution will become a translucent paste).[5]
-
Cool the gelatinized starch solution to room temperature. This solution will serve as the anti-solvent and the source of starch for nanoparticle formation.
-
-
Preparation of the Organic Phase (Solvent):
-
Dissolve 10 mg of TSA in 10 mL of ethanol. Use gentle warming or brief sonication if necessary to ensure complete dissolution.
-
Rationale: Ethanol is a good solvent for the hydrophobic TSA and is miscible with water, which is essential for the nanoprecipitation process.[4]
-
-
Nanoprecipitation and Drug Loading:
-
Under vigorous magnetic stirring (~800 rpm), add the organic phase (TSA in ethanol) dropwise into the aqueous phase (gelatinized starch solution).
-
A milky-white suspension should form immediately, indicating the formation of nanoparticles.[10]
-
Causality: The rapid mixing causes the ethanol to diffuse into the water, making the starch and TSA precipitate out of the solution as nanoparticles.[5]
-
-
Solvent Removal and Nanoparticle Stabilization:
-
Continue stirring the suspension at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of ethanol.
-
This step is crucial for the formation of stable, hardened nanoparticles.
-
Protocol 2: Purification of SNPs-TSA
-
Centrifugation:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains unloaded TSA and other impurities.
-
Rationale: High-speed centrifugation pellets the nanoparticles, allowing for the removal of the aqueous phase containing any unencapsulated drug.[15]
-
-
Washing:
-
Re-disperse the nanoparticle pellet in 50 mL of fresh DI water using a vortex mixer or sonication.
-
Repeat the centrifugation and washing steps two more times to ensure the complete removal of any free, surface-adsorbed drug.
-
-
Lyophilization:
-
After the final wash, re-disperse the pellet in a minimal amount of DI water.
-
Freeze the suspension at -80°C overnight.
-
Lyophilize the frozen sample for 48 hours to obtain a dry, powdered form of SNPs-TSA.
-
Store the lyophilized powder at -20°C in a desiccator.
-
Validation and Characterization Protocols
This section provides the self-validating framework for the protocol. Successful synthesis should yield results within the expected ranges provided.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Methodology: Re-disperse a small amount of lyophilized SNPs-TSA in DI water (approx. 0.1 mg/mL). Analyze the sample using a Dynamic Light Scattering (DLS) instrument.[3]
-
Purpose:
-
Particle Size: Determines the hydrodynamic diameter of the nanoparticles. A size range of 100-300 nm is generally desired for drug delivery applications.[16]
-
PDI: Measures the breadth of the particle size distribution. A PDI value < 0.3 indicates a monodisperse and homogenous population.[3]
-
Zeta Potential: Indicates the surface charge of the nanoparticles and predicts their colloidal stability. A value more negative than -20 mV or more positive than +20 mV suggests good stability against aggregation.[17][18]
-
Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)
Caption: Logical relationship for calculating EE and LC.
-
Methodology (Indirect Method):
-
Collect the supernatant from the first centrifugation step (Protocol 2, Step 1).
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Measure the concentration of free, unencapsulated TSA in the supernatant using a UV-Vis spectrophotometer or HPLC at the appropriate wavelength for TSA.
-
Calculate EE and LC using the following formulas:
Encapsulation Efficiency (EE %): EE (%) = [(Total TSA Added - Free TSA in Supernatant) / Total TSA Added] x 100
Drug Loading Capacity (LC %): LC (%) = [(Total TSA Added - Free TSA in Supernatant) / Total Weight of Nanoparticles] x 100
-
-
Purpose: These two parameters quantify the amount of drug successfully encapsulated within the nanoparticles. High EE and LC are desirable for an efficient drug delivery system.[3]
In Vitro Drug Release Study
-
Methodology (Dialysis Bag Method): [1]
-
Accurately weigh 10 mg of lyophilized SNPs-TSA and disperse it in 2 mL of PBS (pH 7.4).
-
Transfer the dispersion into a dialysis bag (MWCO 12-14 kDa).
-
Submerge the sealed bag into 50 mL of release medium (PBS pH 7.4, containing 0.5% Tween 80 to maintain sink conditions for the hydrophobic TSA).
-
Place the entire setup in a shaker incubator at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Analyze the withdrawn samples for TSA concentration using UV-Vis or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
-
Purpose: This assay simulates the release of the drug from the nanoparticles over time under physiological conditions. A sustained release profile is often the goal, indicating that the nanoparticles are effectively controlling the drug's release.[1][3]
Expected Results & Data Summary
The following table summarizes the expected outcomes for successfully synthesized SNPs-TSA, providing a benchmark for validation.
| Parameter | Expected Range | Rationale / Significance |
| Particle Size (DLS) | 150 - 300 nm | Optimal size for potential passive targeting and cellular uptake.[16] |
| PDI (DLS) | < 0.3 | Indicates a uniform and homogenous nanoparticle population.[3] |
| Zeta Potential | -20 mV to -35 mV | Negative charge prevents aggregation, ensuring colloidal stability.[12][18] |
| Encapsulation Efficiency (EE) | > 70% | High EE indicates an efficient drug loading process.[3][14] |
| Drug Loading Capacity (LC) | 1% - 5% | Dependent on the initial drug-to-polymer ratio. |
| In Vitro Release | Biphasic: Initial burst (<30% in 8h) followed by sustained release over 72h. | The initial burst is from surface-adsorbed drug; the sustained phase indicates diffusion-controlled release from the matrix.[1][3] |
References
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García-Gurrola, A., et al. (2026). Starch Nanoparticles by Sonochemical Protocols: Food Industry, Nutraceutical, and Drug Delivery Applications. MDPI. Available at: [Link]
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Odeniyi, M. A., et al. (2019). Starch nanoparticles in drug delivery: A review. ResearchGate. Available at: [Link]
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Odeniyi, M. A., et al. (2018). Starch nanoparticles in drug delivery: A review. Polymers in Medicine. Available at: [Link]
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El-Naggar, M. E., et al. (2015). Synthesis, characterization, release kinetics and toxicity profile of drug-loaded starch nanoparticles. International Journal of Biological Macromolecules. Available at: [Link]
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Lokam, V. S., et al. (2014). Preparation and Characterization of Starch Nanoparticles for Controlled Release of Curcumin. Semantic Scholar. Available at: [Link]
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Zhong, Y., et al. (2024). Green preparation of small-sized starch nanoparticles using nanoprecipitation. Nano-Science Center. Available at: [Link]
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de Aberasturi, D. J., et al. (2021). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. PMC. Available at: [Link]
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Al-karmalawy, A. A., et al. (2021). Starch Nanoparticles for Enhancement of Oral Bioavailability of a Newly Synthesized Thienopyrimidine Derivative with Anti-Proliferative Activity Against Pancreatic Cancer. PMC. Available at: [Link]
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Chin, S. F., et al. (2009). Fabrication of Size-Controlled Starch-Based Nanospheres by Nanoprecipitation. ACS Applied Materials & Interfaces. Available at: [Link]
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Al-Khouja, A., et al. (2018). Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment. PMC. Available at: [Link]
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Dong, S., et al. (2022). Formation of sweet potato starch nanoparticles by ultrasonic—assisted nanoprecipitation: Effect of cold plasma treatment. Frontiers. Available at: [Link]
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Wang, H., et al. (2025). Characterisation of starch nanoparticles prepared by cross-linking and nanoprecipitation. International Journal of Food Science and Technology. Available at: [Link]
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El-Refaie, W. M., et al. (2020). Starch Nanoparticles Preparation and Characterization by in situ combination of Sono-precipitation and Alkali hydrolysis under Ambient Temperature. Research Journal of Pharmacy and Technology. Available at: [Link]
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Wang, L., et al. (2013). Fabrication and characterization of size-controlled starch-based nanoparticles as hydrophobic drug carriers. Journal of Nanoscience and Nanotechnology. Available at: [Link]
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Nguyen, C. V., et al. (2024). Preparation and Characterization of Chitosan/Starch Nanocomposites Loaded with Ampicillin to Enhance Antibacterial Activity against Escherichia coli. MDPI. Available at: [Link]
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Odeniyi, M. A., et al. (2025). Synthesis, Characterization, Release Kinetics and Toxicity Profile of Drug-Loaded Starch Nanoparticles. ResearchGate. Available at: [Link]
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Kumar, R., et al. (2012). A hydrophobic starch polymer for nanoparticle-mediated delivery of docetaxel. PubMed. Available at: [Link]
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Wang, L., et al. (2025). Fabrication and Characterization of Size-Controlled Starch-Based Nanoparticles as Hydrophobic Drug Carriers. ResearchGate. Available at: [Link]
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In vivo dosing strategies for 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- in murine tumor models
Introduction
Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA) or by its chemical name 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, is a potent inhibitor of class I and II histone deacetylases (HDACs).[1][2] By preventing the deacetylation of histones, Vorinostat promotes a more open chromatin structure, leading to the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[3][4] These epigenetic modifications make Vorinostat a valuable tool in preclinical cancer research, where it has demonstrated antitumor activity in a variety of murine tumor models.[5][6][7]
This guide provides detailed application notes and protocols for the in vivo administration of Vorinostat in murine tumor models. It is intended for researchers, scientists, and drug development professionals seeking to design and execute robust preclinical studies with this compound. The following sections will cover critical aspects of experimental design, from compound formulation and dosing strategies to animal monitoring and data interpretation, with a focus on the scientific rationale behind each procedural step.
Core Principles of In Vivo Dosing Strategy Design
The successful implementation of an in vivo study with Vorinostat hinges on a well-considered dosing strategy. The primary objective is to achieve a therapeutic concentration of the drug at the tumor site for a sufficient duration to elicit a biological response, while minimizing systemic toxicity to the host. Key factors influencing this balance include the tumor model, the administration route, the vehicle for drug delivery, and the dosing schedule.
Mechanism of Action: Epigenetic Reprogramming
Vorinostat's mechanism of action involves the chelation of zinc ions within the active site of HDAC enzymes, leading to their inhibition.[3] This results in the accumulation of acetylated histones and other proteins, which in turn alters gene transcription.[3] Genes that are often upregulated include those with tumor suppressor functions, such as p21CIP1/WAF1, leading to cell cycle arrest.[4] Furthermore, Vorinostat can induce apoptosis through both intrinsic and extrinsic pathways.[5] Understanding this mechanism is crucial for designing appropriate pharmacodynamic endpoint assays, such as histone acetylation analysis in tumor tissues.
Caption: Vorinostat inhibits HDACs, leading to open chromatin and altered gene expression, ultimately causing cell cycle arrest and apoptosis.
Pharmacokinetics and Bioavailability
Vorinostat exhibits a relatively short half-life in vivo, approximately 2 hours in humans, which necessitates careful consideration of the dosing schedule to maintain therapeutic concentrations.[3][8] Its oral bioavailability can be variable.[3] These pharmacokinetic properties underscore the importance of consistent and frequent dosing to sustain HDAC inhibition in the tumor.
Recommended Dosing Strategies and Formulations
The choice of administration route and vehicle is critical for ensuring consistent drug delivery and minimizing experimental variability. Below are established protocols for the preparation and administration of Vorinostat in murine models.
Formulation Protocols
Protocol 1: DMSO/PEG 400/Water Formulation (for Intraperitoneal Injection)
This formulation is suitable for achieving rapid systemic exposure. However, prolonged use of high concentrations of DMSO can cause local irritation and inflammation.
-
Materials:
-
Vorinostat (SAHA) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile Water for Injection (WFI) or 0.9% saline
-
-
Procedure:
-
Weigh the required amount of Vorinostat powder.
-
Dissolve the Vorinostat in DMSO to create a concentrated stock solution. A final concentration of 10% DMSO in the injectable solution is a common target.[1]
-
In a separate sterile tube, mix the required volume of PEG 400 (e.g., to a final concentration of 45%).[1]
-
Slowly add the Vorinostat/DMSO stock solution to the PEG 400 while vortexing.
-
Bring the solution to the final volume with sterile WFI or saline.
-
Ensure the final solution is clear and free of precipitates before administration.
-
Protocol 2: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) Formulation (for Intraperitoneal or Oral Administration)
This formulation is an excellent alternative to DMSO-based vehicles, as HPβCD is generally well-tolerated and can improve the solubility of hydrophobic compounds like Vorinostat.[2]
-
Materials:
-
Vorinostat (SAHA) powder
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile Water for Injection (WFI)
-
-
Procedure:
-
Prepare a solution of HPβCD in WFI (e.g., a 5 molar equivalent to Vorinostat).[2]
-
Add the weighed Vorinostat powder to the HPβCD solution.
-
Gently heat the mixture until the Vorinostat is fully dissolved.[2]
-
Rapidly cool the solution on ice to room temperature.[2]
-
The solution can be stored at -20°C.[2] Before use, thaw and ensure the compound remains in solution.
-
Administration Routes and Dosages
The selection of the administration route depends on the experimental goals, the tumor model, and the desired pharmacokinetic profile.
| Administration Route | Recommended Dosage Range (mg/kg) | Dosing Frequency | Notes |
| Intraperitoneal (i.p.) | 25 - 200 | Daily (5 days/week) | Provides rapid and high systemic exposure. Higher doses (e.g., 125-200 mg/kg) have been used.[1][5] |
| Oral Gavage (p.o.) | 25 - 100 | Daily | Mimics clinical administration. Lower bioavailability may require higher doses compared to i.p. to achieve similar systemic exposure.[9] |
| In-diet Administration | 250 mg/kg in diet | Continuous | Offers a less stressful, continuous dosing method. Requires careful monitoring of food intake to ensure consistent dosing.[6] |
Important Considerations:
-
Dose Escalation Studies: For novel tumor models, it is advisable to perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor for signs of toxicity such as weight loss, lethargy, and ruffled fur.
-
Vehicle Controls: Always include a vehicle-only control group to account for any effects of the formulation itself.
Experimental Workflow for a Murine Xenograft Study
A typical workflow for assessing the efficacy of Vorinostat in a subcutaneous xenograft model is outlined below.
Caption: A standard workflow for an in vivo efficacy study of Vorinostat in a murine xenograft model.
Protocol 3: Subcutaneous Tumor Model and Treatment
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are commonly used for human tumor cell line xenografts.
-
Tumor Cell Implantation:
-
Harvest tumor cells in their logarithmic growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with digital calipers at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach the desired size, randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Treatment Administration:
-
Prepare the Vorinostat formulation and vehicle control as described in Protocol 1 or 2.
-
Administer the treatment according to the chosen route and schedule (e.g., daily intraperitoneal injections).
-
-
Monitoring and Endpoints:
-
Monitor animal health daily, including body weight, activity levels, and any signs of distress. A body weight loss exceeding 15-20% is a common endpoint criterion.
-
Continue tumor volume measurements throughout the study.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or based on other ethical endpoints.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect tumors, blood, and other relevant organs.
-
Tumor tissue can be flash-frozen for molecular analysis (e.g., Western blotting for acetylated histones) or fixed in formalin for immunohistochemistry.
-
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your findings, incorporate the following self-validating systems into your experimental design:
-
Blinding: Whenever possible, the individuals measuring tumors and assessing animal health should be blinded to the treatment groups.
-
Positive Control: If available, include a positive control compound known to be effective in the chosen tumor model.
-
Pharmacodynamic Markers: At the end of the study, or in a satellite group of animals, assess the levels of acetylated histones in tumor tissue via Western blot or immunohistochemistry to confirm that Vorinostat engaged its target.
Concluding Remarks
The successful application of Vorinostat in murine tumor models requires a meticulous approach to experimental design and execution. By carefully selecting the formulation, administration route, and dosing schedule, and by incorporating robust monitoring and validation measures, researchers can generate high-quality, reproducible data. The protocols and guidelines presented here provide a solid foundation for investigating the preclinical efficacy of this important epigenetic modulator.
References
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Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program. PMC. [Link]
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Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo. PMC. [Link]
-
Vorinostat - Wikipedia. Wikipedia. [Link]
-
Vorinostat is genotoxic and epigenotoxic in the mouse bone marrow cells at the human equivalent doses. PubMed. [Link]
-
The combination of the histone deacetylase inhibitor vorinostat and synthetic triterpenoids reduces tumorigenesis in mouse models of cancer. Oxford Academic. [Link]
-
In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer. PubMed. [Link]
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In Vitro and in Vivo Histone Deacetylase Inhibitor Therapy With Vorinostat and Paclitaxel in Ovarian Cancer Models: Does Timing Matter?. PubMed. [Link]
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Dose escalation strategy for oral SAHA administration in WT mice. ResearchGate. [Link]
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Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium. PMC. [Link]
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Vorinostat—An Overview. ScienceOpen. [Link]
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Vorinostat (SAHA) and Breast Cancer: An Overview. MDPI. [Link]
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A physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) model of the histone deacetylase (HDAC) inhibitor vorinostat for pediatric and adult patients and its application for dose specification. PMC. [Link]
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Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration. PMC. [Link]
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Application Note: Downregulation of KIF4 and Aurora B Protein Expression Using 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-
Abstract
This technical guide provides a comprehensive framework for researchers investigating the downregulation of Kinesin Family Member 4 (KIF4) and Aurora B kinase using the histone deacetylase (HDAC) inhibitor, 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, also known as CG-1521. This document outlines the scientific rationale, detailed experimental protocols, and data analysis strategies for characterizing the effects of this compound on two critical proteins implicated in cancer progression. The provided methodologies are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.
Introduction: Targeting Mitotic Regulators in Cancer
The fidelity of cell division is paramount for maintaining genomic stability. Errors in this intricate process can lead to aneuploidy, a hallmark of many cancers.[1] Two key proteins that play pivotal roles in orchestrating mitosis are Kinesin Family Member 4 (KIF4) and Aurora B kinase.
KIF4 , a chromokinesin, is essential for chromosome condensation and segregation, as well as for the proper formation of the central spindle during cytokinesis.[2] Its overexpression has been linked to poor prognosis in various malignancies.[3]
Aurora B kinase is a central component of the chromosomal passenger complex (CPC), a master regulator of mitotic events.[4][5] It ensures correct chromosome-microtubule attachments, activates the spindle assembly checkpoint, and governs cytokinesis.[4][5] Similar to KIF4, elevated levels of Aurora B are frequently observed in tumors and correlate with aggressive disease.[5]
The compound 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (henceforth referred to as the "Compound") is a known histone deacetylase (HDAC) inhibitor.[6] HDAC inhibitors represent a promising class of anti-cancer agents that function by altering the acetylation status of histones and other non-histone proteins, thereby modulating gene expression and inducing cell cycle arrest, differentiation, and apoptosis.[1] There is growing evidence that HDAC inhibitors can perturb the mitotic machinery, making KIF4 and Aurora B compelling targets for this class of drugs.[4][7][8] This application note will guide researchers in exploring the potential of this specific HDAC inhibitor to downregulate KIF4 and Aurora B expression.
Scientific Rationale and Proposed Mechanism of Action
The central hypothesis of this application note is that the Compound, by inhibiting HDAC activity, leads to the downregulation of KIF4 and Aurora B protein expression. The rationale is built upon the following key points:
-
HDACs and Transcriptional Regulation: HDACs are crucial for chromatin remodeling and gene expression.[9] By removing acetyl groups from histones, they generally promote a more condensed chromatin structure, leading to transcriptional repression. HDAC inhibitors counteract this, leading to a more open chromatin state and altered gene expression.[10]
-
Transcriptional Control of KIF4 and Aurora B: The expression of both KIF4 and Aurora B is tightly regulated at the transcriptional level. The promoter of KIF4A (the gene encoding KIF4) is known to be activated by transcription factors such as FOXM1, SP1, and E2F.[6] Importantly, the activity of these transcription factors can be modulated by HDAC inhibitors.[11] Similarly, the expression of Aurora B is often dysregulated in cancer through various transcriptional mechanisms.
-
HDAC Inhibitors and Mitotic Kinases: Several studies have demonstrated that HDAC inhibitors can directly or indirectly affect the expression and activity of mitotic kinases, including members of the Aurora kinase family.[7][8] This can occur through transcriptional repression or by affecting the stability of the protein or its upstream regulators.
Based on this, we propose a two-pronged mechanism for the Compound's action, which can be investigated using the protocols outlined in this guide.
Caption: Proposed mechanism of action for the downregulation of KIF4 and Aurora B.
Materials and Equipment
Reagents
-
Compound: 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (CAS No. can be used to source from various chemical suppliers).
-
Cell Lines: A panel of cancer cell lines with known expression of KIF4 and Aurora B (e.g., HeLa, HCT116, MCF-7).
-
Cell Culture Media: As recommended for the chosen cell lines (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Protein Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit or Mouse anti-KIF4A antibody (Commercially available from various suppliers)
-
Rabbit or Mouse anti-Aurora B antibody (Commercially available from various suppliers, e.g., Abcam ab2254[12], R&D Systems AF4006)
-
Rabbit or Mouse anti-GAPDH or β-actin antibody (loading control)
-
-
Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
RNA Isolation Kit
-
cDNA Synthesis Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Primers for KIF4A, AURKB, and a housekeeping gene (e.g., GAPDH, ACTB)
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microscope
-
Centrifuge
-
Water bath
-
Vortex mixer
-
SDS-PAGE and Western blotting apparatus
-
Gel imaging system
-
Real-time PCR system
-
Spectrophotometer (for protein and nucleic acid quantification)
Experimental Protocols
The following protocols provide a step-by-step guide to investigate the effect of the Compound on KIF4 and Aurora B expression.
Caption: A high-level overview of the experimental workflow.
Cell Culture and Maintenance
-
Thawing and Seeding: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Seed the cells into an appropriate culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks at a lower density.
Compound Preparation and Storage
-
Stock Solution: The Compound is reported to be soluble in organic solvents like DMSO and ethanol.[6] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
In Vitro Drug Treatment
-
Cell Seeding: Seed the desired cancer cell line into multi-well plates (e.g., 6-well or 12-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.
-
Determining Optimal Concentration (Dose-Response): To determine the optimal working concentration of the Compound, perform a dose-response experiment. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a fixed time point (e.g., 24 or 48 hours).[13]
-
Time-Course Experiment: Once an effective concentration is determined, perform a time-course experiment. Treat the cells with the chosen concentration of the Compound and harvest cells at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Vehicle Control: In all experiments, include a vehicle control group treated with the same volume of DMSO as the highest concentration of the Compound used.
Western Blotting for KIF4 and Aurora B Protein Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against KIF4A and Aurora B (and a loading control) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins to the loading control.
RT-qPCR for KIF4A and AURKB mRNA Expression
-
RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
Real-Time PCR: Perform real-time PCR using SYBR Green or TaqMan-based assays with specific primers for KIF4A, AURKB, and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Data Presentation and Interpretation
Quantitative Data Summary
| Experiment | Readout | Data Presentation | Interpretation |
| Dose-Response | Protein levels of KIF4 & Aurora B (Western Blot) | Bar graphs showing normalized protein levels vs. Compound concentration. | Determine the IC50 or effective concentration for downregulation. |
| Time-Course | Protein levels of KIF4 & Aurora B (Western Blot) | Line graphs showing normalized protein levels vs. time. | Understand the kinetics of downregulation. |
| Gene Expression | mRNA levels of KIF4A & AURKB (RT-qPCR) | Bar graphs showing relative fold change in mRNA expression. | Determine if the downregulation occurs at the transcriptional level. |
Expected Outcomes
A successful series of experiments will demonstrate a dose- and time-dependent decrease in the protein levels of both KIF4 and Aurora B in cancer cells treated with 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-. The RT-qPCR results will indicate whether this downregulation is a consequence of reduced mRNA levels, suggesting a transcriptional regulatory mechanism.
Troubleshooting
| Problem | Possible Cause | Solution |
| No change in protein expression | - Compound concentration is too low.- Incubation time is too short.- Compound is inactive. | - Increase the concentration range in the dose-response experiment.- Extend the incubation time.- Verify the purity and activity of the compound. |
| High background in Western Blot | - Insufficient blocking.- Antibody concentration is too high. | - Increase blocking time or use a different blocking agent.- Titrate the primary and secondary antibody concentrations. |
| Inconsistent qPCR results | - RNA degradation.- Poor primer efficiency. | - Use an RNA stabilization solution and handle RNA carefully.- Validate primer efficiency with a standard curve. |
Conclusion
This application note provides a robust and detailed guide for investigating the effects of the HDAC inhibitor 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- on the expression of the key mitotic regulators KIF4 and Aurora B. By following these protocols, researchers can generate reliable and reproducible data to elucidate the potential of this compound as a novel anti-cancer therapeutic that targets the mitotic machinery. The findings from these studies will contribute to a deeper understanding of the complex interplay between histone deacetylases and the regulation of cell division in cancer.
References
-
Li, Y., et al. (2006). A novel histone deacetylase pathway regulates mitosis by modulating Aurora B kinase activity. Genes & Development, 20(18), 2566–2579. [Link]
-
Zou, J., et al. (2020). KIF4A drives gliomas growth by transcriptional repression of Rac1/Cdc42 to induce cytoskeletal remodeling in glioma cells. Cell Death & Disease, 11(8), 642. [Link]
-
Carmena, M., & Earnshaw, W. C. (2015). New Auroras on the Roles of the Chromosomal Passenger Complex in Cytokinesis: Implications for Cancer Therapies. Frontiers in Oncology, 5, 239. [Link]
-
Hanigan, T. W., et al. (2017). Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs. PLoS ONE, 12(10), e0186620. [Link]
-
Park, J. H., et al. (2008). Inhibitors of histone deacetylases induce tumor-selective cytotoxicity through modulating Aurora-A kinase. Journal of Molecular Medicine, 86(1), 1377–1386. [Link]
-
Slaughter, B. D., et al. (2021). HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies. Cell Reports, 34(3), 108636. [Link]
-
Sekine, Y., et al. (1994). A novel microtubule-based motor protein (KIF4) for organelle transports, whose expression is regulated developmentally. The Journal of Cell Biology, 127(1), 187–201. [Link]
-
Eckschlager, T., et al. (2017). Histone Deacetylase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences, 18(7), 1414. [Link]
-
Wan, Y., et al. (2023). KIF4 regulates neuronal morphology and seizure susceptibility via the PARP1 signaling pathway. Journal of Cell Biology, 222(2), e202208108. [Link]
-
Nunes, C., et al. (2013). Aurora B: a new promising therapeutic target in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1835(2), 163-170. [Link]
-
West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. The Journal of Clinical Investigation, 124(1), 30–39. [Link]
-
Borisa, A. C., & Bhatt, H. G. (2017). Aurora B: a new promising therapeutic target in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1868(1), 1-8. [Link]
-
Lee, J.-H., et al. (2012). Discovery and Extensive in Vitro Evaluations of NK-HDAC-1: A Chiral Histone Deacetylase Inhibitor as a Promising Lead. Journal of Medicinal Chemistry, 55(7), 3469–3483. [Link]
-
Seidel, C., et al. (2020). Impact of HDAC Inhibitors on Protein Quality Control Systems: Consequences for Precision Medicine in Malignant Disease. Frontiers in Cell and Developmental Biology, 8, 457. [Link]
-
Kim, H.-J., & Bae, S.-C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166–179. [Link]
-
Li, Z., & Zhu, W.-G. (2014). Targeting histone deacetylases for cancer therapy: from molecular mechanisms to clinical implications. International Journal of Biological Sciences, 10(7), 757–770. [Link]
Sources
- 1. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel microtubule-based motor protein (KIF4) for organelle transports, whose expression is regulated developmentally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KIF4A drives gliomas growth by transcriptional repression of Rac1/Cdc42 to induce cytoskeletal remodeling in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel histone deacetylase pathway regulates mitosis by modulating Aurora B kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Impact of HDAC Inhibitors on Protein Quality Control Systems: Consequences for Precision Medicine in Malignant Disease [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Aurora B antibody (ab2254) | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
Application Note: Formulation of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- via Polymeric Nanoparticle Encapsulation for Improved Therapeutic Index
Target Audience: Formulation Scientists, Preclinical Oncologists, and Drug Delivery Researchers Compound: 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (Commonly known as CG-1521) Therapeutic Class: Histone Deacetylase (HDAC) Inhibitor
Executive Summary & Rationale
The compound 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (CG-1521) is a potent, hydroxamic acid-based pan-HDAC inhibitor[1]. It exhibits significant antineoplastic activity by inducing sustained hyperacetylation of histones H3 and H4, downregulating HDAC2, and stabilizing acetylated p53 (Ac-Lys373)[1][2]. Despite its high efficacy in vitro against hard-to-treat malignancies such as inflammatory breast cancer (IBC) and prostate cancer[3], the clinical translation of CG-1521 is severely bottlenecked by its high lipophilicity, poor aqueous solubility, and rapid in vivo metabolism[4]. These pharmacokinetic liabilities result in a suboptimal therapeutic index.
To overcome these challenges, formulating CG-1521 into biocompatible polymeric nanocarriers—specifically starch nanoparticles (CG-NPs)—has been validated as a robust strategy[4][5]. Encapsulation shields the active pharmaceutical ingredient (API) from premature degradation, leverages the enhanced permeability and retention (EPR) effect for tumor targeting, and enables sustained, pH-responsive drug release within the acidic tumor microenvironment[4].
Mechanistic Pathway: CG-1521 in Oncology
As an application scientist, it is crucial to ensure that formulation strategies do not alter the API's fundamental mechanism of action. CG-1521 functions by chelating the zinc ion in the catalytic domain of HDAC enzymes. This inhibition prevents the deacetylation of critical regulatory proteins. In breast and prostate cancer models, CG-1521 upregulates proapoptotic genes (e.g., Gadd153, p21) and promotes the translocation of Bax from the cytosol to the mitochondria, triggering cleavage to t-Bax and subsequent apoptosis[1][2].
The starch nanoparticle formulation ensures that the drug is internalized via endocytosis. The acidic environment of the endolysosomal pathway accelerates the degradation of the starch matrix, releasing native CG-1521 directly into the cytosol to execute its epigenetic modulation[4].
Figure 1. Molecular mechanism of CG-1521 inducing cell cycle arrest and apoptosis via HDAC inhibition.
Formulation Strategy: Emulsion-Solvent Diffusion (ESD)
The selection of the emulsion-solvent diffusion (ESD) technique is driven by the physicochemical properties of CG-1521. Because the compound is highly hydrophobic, it requires a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) for complete dissolution[4].
Causality in Material Selection:
-
Native Starch: Selected as the polymer backbone due to its excellent biocompatibility, biodegradability, and high density of reactive hydroxyl groups. These groups prevent non-specific protein adsorption (opsonization) in systemic circulation, creating a "stealth" effect[4][6].
-
Polyvinyl Alcohol (PVA): Utilized in the aqueous phase as a steric stabilizer. It prevents Ostwald ripening and nanoparticle aggregation during the critical solvent diffusion phase.
-
DMSO: Solubilizes both the lipophilic API and the starch polymer. When the organic phase is introduced into the aqueous phase under high shear, the rapid diffusion of DMSO into the water causes localized supersaturation and co-precipitation of the starch-drug matrix, forming stable nanospheres[4].
Figure 2. Step-by-step emulsion-solvent diffusion workflow for CG-1521 nanoparticle formulation.
Experimental Protocols
Protocol 1: Synthesis of CG-1521-Loaded Starch Nanoparticles (CG-NPs)
Note: Perform all steps involving CG-1521 under low-light conditions, as trienamide structures can be sensitive to prolonged UV exposure.
-
Organic Phase Preparation: Dissolve 100 mg of native starch and 25 mg of CG-1521 in 10 mL of anhydrous DMSO[4]. Vortex until the solution is completely clear.
-
Aqueous Phase Preparation: Dissolve 1 g of PVA in 50 mL of ultra-pure (Milli-Q) water to create a 2% (w/v) surfactant solution[4]. Filter through a 0.22 μm membrane to remove particulate impurities.
-
Emulsification: Using a high-shear homogenizer (e.g., IKA T-18 Ultra-Turrax), process the aqueous phase at 15,000 rpm. Inject the organic phase dropwise (1 mL/min) into the vortex of the aqueous phase under a nitrogen atmosphere at room temperature[4]. Continue homogenization for 10 minutes.
-
Solvent Diffusion & Hardening: Transfer the resulting nano-emulsion to a magnetic stirrer. Stir at 500 rpm for 12 hours uncovered. Causality: This extended stirring allows the DMSO to diffuse entirely into the continuous aqueous phase, precipitating the starch and hardening the nanoparticles.
-
Purification: Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant containing DMSO and unencapsulated drug. Wash the pellet three times by resuspending in ultra-pure water and re-centrifuging.
-
Lyophilization: Resuspend the final washed pellet in 5 mL of ultra-pure water containing 5% (w/v) trehalose (cryoprotectant). Freeze at -80°C, then lyophilize for 48 hours to obtain a stable CG-NP powder.
Protocol 2: Self-Validating Quality Control (QC)
A trustworthy protocol must be self-validating. Proceed to in vitro testing only if the formulation passes the following QC checkpoints:
-
Size & PDI (via DLS): Resuspend 1 mg of CG-NPs in 1 mL of water. The Z-average size must be < 400 nm (ideally 150-250 nm) with a Polydispersity Index (PDI) < 0.25. Troubleshooting: A PDI > 0.3 indicates aggregation; increase homogenization speed or PVA concentration.
-
Encapsulation Efficiency (EE%): Dissolve 5 mg of lyophilized CG-NPs in 5 mL of DMSO to break down the particles. Quantify CG-1521 via HPLC (UV detection).
-
Formula:EE% = (Weight of encapsulated drug / Initial weight of drug) × 100. Target EE% is > 75%.
-
Protocol 3: In Vitro Release Kinetics
-
Suspend 10 mg of CG-NPs in 2 mL of PBS.
-
Place the suspension in a dialysis bag (MWCO 10-12 kDa) and submerge in 50 mL of release medium (PBS with 0.1% Tween-80 to maintain sink conditions).
-
Set up two parallel experiments: one at pH 7.4 (physiological) and one at pH 5.5 (tumor microenvironment/endosomal pH).
-
Incubate at 37°C with continuous shaking (100 rpm).
-
Withdraw 1 mL aliquots at predetermined intervals (1, 2, 4, 8, 12, 24, 48 h), replacing with 1 mL of fresh medium. Quantify drug release via HPLC. Expected outcome: Accelerated release at pH 5.5 due to acid-catalyzed degradation of the starch matrix[4].
Data Presentation & Expected Outcomes
The encapsulation of CG-1521 significantly alters its physical and biological profile, directly addressing the low therapeutic index of the free drug.
Table 1: Target Physicochemical Specifications for CG-NPs
| Parameter | Target Value | Analytical Method | Causality / Significance |
| Z-Average Size | 150 - 250 nm | Dynamic Light Scattering (DLS) | Optimal size for EPR effect and evasion of rapid renal clearance[6]. |
| Zeta Potential | -10 to -20 mV | Electrophoretic Light Scattering | Provides colloidal stability via electrostatic repulsion, preventing aggregation[4]. |
| Polydispersity Index | < 0.25 | DLS | Ensures a monodisperse formulation for consistent and predictable pharmacokinetics. |
| Encapsulation Efficiency | > 75% | HPLC (UV detection) | Maximizes drug payload, minimizing API waste and required dosing volume[4]. |
Table 2: Comparative Pharmacodynamic Outcomes (MCF-7 Breast Cancer Cells)
| Formulation | IC50 (48h) | Cell Cycle Arrest Phase | Apoptotic Induction |
| Free CG-1521 | ~ 5.0 μM | G2/M & G1/S | High in vitro, but limited in vivo due to rapid clearance[4]. |
| CG-NPs (Encapsulated) | ~ 2.5 μM (API Eq.) | G2/M & G1/S | Significantly Enhanced (Sustained intracellular release)[4]. |
Note: Encapsulation substantially reduces the release rate of the drug systemically while providing a significantly enhanced cytotoxic ability locally compared with an equivalent dose of free CG-1521[4][5].
References
- MedChemExpress.CG-1521 | HDAC Inhibitor.
- MedChemExpress.CG-1521 | Description and Biological Activity.
- Alp E, Damkaci F, Guven E, Tenniswood M.Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment. Int J Nanomedicine. 2019.
- MDPI.Advancements in Polysaccharide-Based Nanoparticles for the Treatment of Breast Cancer: A Comprehensive Review.
- PubMed / NIH.Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment (Abstract).
- PubMed Central / NIH.Histone deacetylase inhibitors modulate miRNA and mRNA expression, block metaphase, and induce apoptosis in inflammatory breast cancer cells.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Histone deacetylase inhibitors modulate miRNA and mRNA expression, block metaphase, and induce apoptosis in inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Optimizing the half-life of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- to prevent rapid in vivo metabolism
Welcome to the Technical Support Center for 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- , commonly known in drug development as CG-1521 . This hub is designed for researchers and scientists facing pharmacokinetic bottlenecks with this potent pan-HDAC inhibitor. Below, you will find field-proven troubleshooting guides, self-validating methodologies, and mechanistic insights to prevent the rapid in vivo metabolism of CG-1521.
Core Pharmacokinetic Challenges
FAQ: Why does CG-1521 exhibit such rapid clearance in my murine xenograft models?
Application Scientist Insight: CG-1521 is highly efficacious in vitro, inducing G2/M and G1/S cell cycle arrest and apoptosis by stabilizing acetylated p53 and promoting Bax translocation to the mitochondria[1]. However, its in vivo utility is severely bottlenecked by the terminal hydroxamic acid moiety. This functional group is highly susceptible to rapid hydrolysis by ubiquitous amidases and esterases in the liver and plasma[2].
This metabolic degradation rapidly converts CG-1521 into its corresponding carboxylic acid metabolite, resulting in a plasma half-life of approximately 30 minutes following intravenous administration[2]. Because modifying the hydroxamate group directly often abrogates its critical zinc-binding capability within the HDAC active site, chemical derivatization is unfavorable. Instead, physical shielding via nanoparticle encapsulation is the gold-standard approach to optimize its half-life[3].
Metabolic degradation of CG-1521 and the protective mechanism of starch nanoparticle encapsulation.
Formulation-Based Half-Life Extension
FAQ: How can I optimize the half-life of CG-1521 without altering its pharmacophore?
Application Scientist Insight: The most field-proven strategy is encapsulating CG-1521 into biocompatible starch nanoparticles (CG-NPs)[3]. This formulation physically protects the hydroxamic acid from premature enzymatic hydrolysis, significantly prolonging the circulation half-life and enabling sustained release within the acidic tumor microenvironment[3].
Troubleshooting Guide: Self-Validating Protocol for CG-NP Formulation
To achieve optimal half-life extension, the encapsulation must yield nanoparticles under 200 nm to leverage the Enhanced Permeability and Retention (EPR) effect. We recommend the Emulsion-Solvent Diffusion method.
Step-by-Step Methodology:
-
Organic Phase Preparation : Dissolve 5 mg of CG-1521 and 50 mg of a hydrophobic starch derivative in 5 mL of a water-miscible organic solvent blend (e.g., ethanol/acetone 1:1 v/v).
-
Causality: The co-solvent system ensures uniform distribution of the highly hydrophobic CG-1521 within the polymer matrix, preventing premature drug crystallization.
-
-
Aqueous Phase Preparation : Prepare 20 mL of an aqueous solution containing 1% (w/v) Pluronic F-68 surfactant.
-
Causality: The surfactant lowers the interfacial tension and sterically stabilizes the droplets during emulsification, preventing coalescence and ensuring a monodisperse size distribution.
-
-
Emulsification : Inject the organic phase dropwise into the aqueous phase under high-speed homogenization (15,000 rpm) for 5 minutes.
-
Solvent Diffusion & Evaporation : Transfer the emulsion to a magnetic stirrer and agitate at 500 rpm at room temperature for 4-6 hours.
-
Causality: As the organic solvent diffuses into the continuous aqueous phase and evaporates, the starch polymer precipitates, physically trapping CG-1521 inside the solidifying nanoparticles.
-
-
Purification : Centrifuge the suspension at 20,000 × g for 30 minutes. Wash the pellet twice with deionized water to remove the unencapsulated drug and excess surfactant.
-
Validation Checkpoint (Critical) :
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter. Pass criteria: <200 nm, PDI <0.2.
-
Encapsulation Efficiency (EE%): Lyse a small aliquot of NPs in methanol and measure CG-1521 concentration via UV-Vis spectrophotometry at 335 nm[4]. Pass criteria: EE% >75%. If EE% is low, reduce the aqueous phase volume to minimize premature drug partitioning.
-
Self-validating emulsion-solvent diffusion workflow for formulating CG-1521 starch nanoparticles.
Pharmacokinetic & Physicochemical Impact Data
FAQ: How do I validate that the encapsulated CG-1521 retains its target engagement and isn't permanently locked in the nanoparticle?
Application Scientist Insight: You must perform a pH-dependent in vitro release assay followed by downstream biomarker validation. Starch nanoparticles undergo accelerated degradation in the acidic environment of early endosomes (pH ~5.5), ensuring the drug is released exactly where needed intracellularly[4]. Validate efficacy by measuring the hyperacetylation of Histone H3/H4 and the stabilization of Ac-Lys373 p53 via Western blot[1].
Quantitative Data Summary
| Parameter | Free CG-1521 | CG-NP (Starch Encapsulated) | Optimization Impact |
| In Vivo Plasma Half-Life | ~30 minutes[2] | Prolonged (Sustained Release)[3] | Prevents rapid systemic clearance |
| Metabolic Liability | High (Rapid hydrolysis to carboxylic acid)[2] | Low (Steric shielding by polymer matrix)[3] | Protects the hydroxamic acid pharmacophore |
| Aqueous Solubility | Poor (Highly Hydrophobic)[3] | High (Colloidal dispersion)[3] | Enhances bioavailability and dosing options |
| Intracellular Uptake | Passive diffusion | Endocytosis (Accelerated at pH 5.5)[4] | Increases targeted tumor accumulation |
References
- Prous Science's New Molecular. Drug News & Perspectives.
- Alp, E., Damkaci, F., Guven, E., & Tenniswood, M. (2019). Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment. International Journal of Nanomedicine (PMC).
- Alp, E., Damkaci, F., Guven, E., & Tenniswood, M. (2019). Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment. International Journal of Nanomedicine (PubMed).
- MedChemExpress. CG-1521 | HDAC Inhibitor.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Portico [access.portico.org]
- 3. Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Best long-term storage conditions for 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- to prevent degradation
Welcome to the Technical Support Center for CG-1521 (IUPAC: 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-). As a highly potent histone deacetylase (HDAC) inhibitor, CG-1521 is a critical tool for epigenetic research, particularly in models of prostate and inflammatory breast cancer .
However, the precise structural features that make CG-1521 effective—a zinc-chelating hydroxamic acid coupled with a conjugated triene backbone—also make it highly susceptible to environmental degradation. This guide provides researchers with field-proven protocols, mechanistic insights, and troubleshooting steps to ensure experimental reproducibility.
Quantitative Storage & Assay Parameters
To prevent degradation and maintain the integrity of your experimental data, strict adherence to temperature and environmental controls is required.
Table 1: Optimal Storage Conditions for CG-1521
| State | Temperature | Max Duration | Critical Environmental Controls |
| Solid Powder | -20°C | 1–2 Years | Desiccated, strictly protected from light. |
| Solid Powder | 0–4°C | 2–4 Weeks | Desiccated, strictly protected from light. |
| DMSO Stock (10 mM) | -80°C | 1–2 Months | Amber vials, Argon/Nitrogen purged headspace. |
| Working Solution | 37°C | < 24 Hours | Prepare immediately before use; do not store. |
Table 2: Validated In Vitro Assay Parameters
| Cell Line Model | Target Concentration | Treatment Window | Key Biomarkers Modulated |
| LNCaP (Prostate) | 1.0 – 7.5 µM | 24 – 72 hours | ↑ Ac-Lys373 p53, ↑ p21, ↓ HDAC2 |
| SUM149PT (Breast) | 5.0 – 10.0 µM | 48 hours | ↓ KIF4, ↓ Aurora B, G1 Cell Cycle Arrest |
| MCF-7 (Breast) | 1.0 – 7.5 µM | 24 – 72 hours | ↑ Annexin V, DNA fragmentation |
The Science of CG-1521 Degradation (Mechanisms & Causality)
Understanding why a chemical degrades is the first step in preventing it. CG-1521 loses its biological activity primarily through two distinct environmental vulnerabilities:
-
Hydroxamate Hydrolysis (Moisture Sensitivity): The N-hydroxy amide group is the "warhead" of CG-1521, responsible for chelating the catalytic zinc ion (Zn²⁺) in the active site of HDAC enzymes. Exposure to ambient moisture or prolonged time in aqueous media causes hydrolysis of this group, yielding a carboxylic acid and hydroxylamine. This completely abolishes the molecule's target affinity.
-
Photoisomerization (Light Sensitivity): The (2E,4E,6E) stereochemistry provides the exact linear geometry required for the molecule to insert deeply into the narrow, tubular pocket of HDACs. UV and visible light provide the activation energy for an E→Z isomerization of the heptatrienamide backbone. The resulting bent Z-isomers suffer from severe steric clashes and cannot access the enzyme's active site.
Figure 1: Primary degradation pathways of CG-1521 compromising its efficacy.
Standard Operating Procedure: Reconstitution & Assay Preparation
To ensure a self-validating workflow, follow this step-by-step methodology for preparing your CG-1521 stocks.
Step 1: Thermal Equilibration Remove the lyophilized CG-1521 vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Validation Check: The vial exterior must be completely dry before opening. Opening a cold vial causes atmospheric moisture condensation, which initiates premature hydrolysis.
Step 2: Reconstitution Inject anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) directly into the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until the powder is fully dissolved.
Step 3: Aliquoting Divide the stock into 10–20 µL single-use aliquots in sterile amber microcentrifuge tubes to block photo-oxidation. If available, purge the headspace of each tube with Argon gas to displace oxygen.
Step 4: Cryopreservation Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to -80°C. Flash-freezing prevents the formation of large ice crystals that can drive localized concentration gradients and accelerate degradation.
Step 5: Working Solution Preparation Thaw a single aliquot immediately before your assay. Dilute dropwise into pre-warmed (37°C) complete culture media while continuously swirling to prevent localized precipitation. The final DMSO concentration in your cell culture must remain ≤0.1% (v/v) to avoid solvent-induced cytotoxicity.
Troubleshooting & FAQs
Q: My CG-1521 stock solution turned slightly yellow/brown over time, and my IC₅₀ values have shifted. What happened? A: This is a classic indicator of photo-oxidation and E→Z isomerization of the conjugated triene system. CG-1521 is highly photolabile. Once the solution changes color, its structural integrity is compromised, and the batch must be discarded. Always use amber vials and process the compound under low-light conditions.
Q: I observe micro-precipitates when diluting the DMSO stock into my RPMI/DMEM cell culture media. How can I fix this? A: CG-1521 is highly hydrophobic, which severely limits its aqueous solubility. To prevent precipitation, ensure your culture media is pre-warmed to 37°C and add the DMSO stock dropwise with gentle vortexing. If you require higher concentrations (>10 µM) where precipitation is unavoidable, consider utilizing nanoparticle encapsulation. Recent studies have demonstrated that formulating CG-1521 in biocompatible starch nanoparticles significantly improves its aqueous solubility, bioavailability, and sustained release in breast cancer models .
Q: Why am I not seeing p53 stabilization and apoptosis in my LNCaP cells as expected? A: Assuming your stock has not degraded, verify your treatment timeline. CG-1521 induces sustained hyperacetylation of histones and stabilizes Ac-Lys373 p53, which subsequently leads to Bax translocation and apoptosis . However, these downstream epigenetic and transcriptional effects take time. Ensure your assays are measuring endpoints at 24 to 48 hours post-treatment. Furthermore, verify that your working solution was not left sitting in aqueous media for extended periods before being applied to the cells.
Figure 2: CG-1521 Mechanism of Action leading to cell cycle arrest and apoptosis.
References
-
Alp E, Damkaci F, Guven E, Tenniswood M. "Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment." International Journal of Nanomedicine, 2019. Available at:[Link]
-
Chatterjee, Namita. "Molecular actions of the novel histone deacetylase inhibitor CG-1521 in models of inflammatory breast cancer." Scholars Archive, University at Albany, 2014. Available at:[Link]
Minimizing off-target cytotoxicity of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- in healthy control cells
Technical Support Center: CG-1521 in Vitro Applications Focus: Minimizing Off-Target Cytotoxicity in Healthy Control Cells
Introduction Welcome to the CG-1521 Technical Support Portal. 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (commonly known as CG-1521) is a potent, hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor. While highly effective at inducing G2/M arrest and apoptosis in cancer models, its broad-spectrum HDAC inhibition often presents challenges with off-target cytotoxicity in healthy control cells (e.g., PBMCs, HUVECs, or primary fibroblasts). This guide provides evidence-based troubleshooting, formulation strategies, and self-validating protocols to widen your therapeutic window in vitro.
Section 1: Mechanistic Troubleshooting (FAQs)
Q: Why does CG-1521 cause significant cell death in my healthy primary control cells at concentrations >5 µM? A: CG-1521 functions by chelating the zinc ion in the catalytic site of HDAC enzymes. In cancer cells, this stabilizes acetylated p53 (Ac-Lys373) and promotes Bax translocation to the mitochondria, driving apoptosis [1]. However, in healthy cells, continuous exposure to pan-HDAC inhibitors disrupts normal chromatin architecture. Prolonged inhibition leads to global hyperacetylation of histones H3 and H4, which triggers DNA damage stress responses (such as the upregulation of Gadd45a) and subsequent off-target apoptosis [2]. To mitigate this, researchers must differentiate the kinetic response between malignant and healthy cells.
Divergent pathways of CG-1521-induced apoptosis in cancer vs. healthy cells via HDAC inhibition.
Section 2: Formulation and Delivery Solutions
Q: I am using DMSO to dissolve CG-1521, but the vehicle control itself is showing toxicity. How can I improve the formulation? A: Free CG-1521 suffers from poor aqueous solubility, necessitating organic solvents like DMSO, which compound baseline toxicity in sensitive primary cells. Transitioning to a nanoparticle (NP) delivery system, such as biocompatible starch nanoparticles, fundamentally alters the pharmacokinetic profile in vitro. Starch NPs allow for sustained, pH-dependent release. Because cancer cells typically exhibit a slightly acidic microenvironment (and acidic endosomes), the NPs release the drug preferentially in target cells, sparing healthy cells cultured at physiological pH (7.4) from acute Cmax toxicity [3].
Table 1: Comparative Profile of Free vs. Encapsulated CG-1521
| Parameter | Free CG-1521 (DMSO) | Starch NP-Encapsulated CG-1521 | Mechanistic Implication |
| Solubility | Poor (Requires organic solvent) | High (Aqueous suspension) | Eliminates DMSO-induced baseline cytotoxicity. |
| Release Kinetics | Immediate burst exposure | Sustained, pH-dependent release | Prevents acute toxicity spikes in healthy cells. |
| Targeting | Non-specific diffusion | Endosomal uptake / Acidic release | Enhances accumulation in cancer cells over healthy cells. |
| In Vitro IC₅₀ | ~5.0 µM (MCF-7, 48h) | ~2.5 µM (MCF-7, 48h) | Allows for lower absolute dosing, widening the safety window. |
Protocol 1: Preparation of Starch Nanoparticle-Encapsulated CG-1521 (CG-NPs)
This protocol utilizes an emulsion-solvent diffusion method to encapsulate CG-1521, minimizing the need for toxic solvents in the final cell culture media [3].
Step-by-Step Methodology:
-
Polymer Preparation: Dissolve 50 mg of native starch in 5 mL of deionized water under gentle heating (70°C) until fully gelatinized. Cool to room temperature.
-
Drug Solubilization: Dissolve 5 mg of CG-1521 in 1 mL of ethanol (organic phase). Causality: Ethanol is used here as a volatile solvent that will be evaporated later, leaving no toxic residue to harm healthy cells.
-
Emulsification: Dropwise, add the organic phase into the aqueous starch solution while under high-speed homogenization (10,000 rpm) for 10 minutes.
-
Solvent Evaporation: Stir the emulsion magnetically at 300 rpm for 4 hours at room temperature in a fume hood to ensure complete evaporation of the ethanol.
-
Purification: Centrifuge the suspension at 15,000 × g for 30 minutes. Discard the supernatant containing unencapsulated drug. Resuspend the pellet in sterile PBS (pH 7.4).
-
Self-Validation Step (Quality Control): Before applying to cells, analyze a 10 µL aliquot using Dynamic Light Scattering (DLS). Acceptance criteria: Z-average diameter between 100-150 nm and a Polydispersity Index (PDI) < 0.2. If PDI > 0.3, aggregation has occurred, which will cause uneven dosing and localized toxicity.
Section 3: Assay Optimization & Dosing Strategies
Q: What is the optimal dosing schedule to maximize cancer cell death while preserving healthy control cells? A: Avoid continuous 72-hour exposure. Gene expression profiling shows that CG-1521 induces pro-apoptotic genes (e.g., Gdf15, p21B) within 24 to 48 hours [2]. However, healthy cells can often recover from transient HDAC inhibition if the drug is removed before the point of irreversible mitotic catastrophe. Implement a "pulse-chase" or washout strategy: expose cells to CG-1521 for 24 hours, wash thoroughly, and replace with fresh media for the remaining 48 hours of the assay.
Protocol 2: Validating Healthy Cell Viability (Washout Assay)
This protocol ensures that any observed cell death is a direct result of the drug and not experimental artifacts, utilizing a self-validating control system.
Step-by-Step Methodology:
-
Seeding: Seed healthy control cells (e.g., primary fibroblasts) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.
-
Treatment: Treat cells with a concentration gradient of CG-1521 (0.5 µM to 10 µM).
-
Self-Validating Controls: Include a Vehicle Control (matched NP concentration or <0.1% DMSO) to rule out solvent toxicity, and a Positive Control (0.1% Triton X-100) to define 100% cell death.
-
-
Washout (Critical Step): After exactly 24 hours, aspirate the media. Gently wash each well twice with 200 µL of warm, sterile PBS to remove all extracellular CG-1521.
-
Recovery: Add 100 µL of fresh, drug-free complete media to all wells. Incubate for an additional 48 hours.
-
Multiplex Readout: Add 10 µL of PrestoBlue™ (resazurin-based) reagent to measure metabolic viability. Incubate for 2 hours and read fluorescence (Ex 560 nm / Em 590 nm).
Workflow for the 24-hour pulse-chase viability assay to minimize off-target toxicity.
References
-
Spandidos Publications. (2012). Comparative effects of histone deacetylase inhibitors on p53 target gene expression, cell cycle and apoptosis in MCF-7. International Journal of Oncology. Retrieved March 24, 2026, from [Link]
-
Alp, E., Damkaci, F., Guven, E., & Tenniswood, M. (2019). Starch nanoparticles for delivery of the histone deacetylase inhibitor CG-1521 in breast cancer treatment. International Journal of Nanomedicine, 14, 1335-1346. Retrieved March 24, 2026, from [Link]
Comparative Efficacy Guide: 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (CG-1521) vs. SAHA (Vorinostat) in HDAC Inhibition
Executive Summary
Histone deacetylase (HDAC) inhibitors represent a critical class of epigenetic modulators in oncology and molecular biology. While many hydroxamic acid-based pan-HDAC inhibitors share a common zinc-binding pharmacophore, their structural frameworks dictate profoundly different biological outcomes. This guide provides an in-depth comparative analysis between the clinically approved SAHA (Vorinostat) and 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- , commonly known in literature as CG-1521 [1][2].
Despite both being classified as pan-HDAC inhibitors, CG-1521’s rigid heptatriene backbone drives distinct molecular dynamics within the HDAC active site compared to SAHA’s flexible aliphatic chain[3]. This structural divergence results in completely different transcriptomic profiles, cell cycle kinetics, and apoptotic induction rates[4].
Mechanistic Causality & Structural Dynamics
To understand the divergent efficacy of these two compounds, one must look at the physical architecture of the Class I HDAC active site. The active site features a deep, narrow 11 Å channel with a catalytic zinc ion (Zn2+) at the base. Hydroxamic acids inhibit HDACs by chelating this zinc ion[5].
-
SAHA (Vorinostat): SAHA features a highly flexible suberoylanilide aliphatic linker. This flexibility allows the molecule to easily thread into the 11 Å channel and form a stable, canonical 5-coordinate complex with the Zn2+ ion, maintaining a steady Zn2+–oxygen distance of ~2.4–2.5 Å[3].
-
CG-1521: In stark contrast, CG-1521 features a highly rigid, conjugated heptatriene backbone (three conjugated double bonds). Molecular dynamics (MD) simulations reveal that to accommodate this rigid triene system within the narrow channel, the coordination geometry of the HDAC-CG-1521 complex must dynamically shift. Over time, the Zn2+–oxygen distance elongates (e.g., from 2.5 Å to 4.7 Å in HDAC1), altering the coordination number[3].
The Causality: The dynamic shift in zinc coordination and the restricted conformational freedom of CG-1521 lead to differential binding kinetics and altered residence times across different HDAC isoforms. Consequently, CG-1521 and SAHA modulate distinct cohorts of downstream targets—particularly p53-responsive genes—despite both broadly targeting Class I HDACs[4].
Visualization of Mechanism of Action
Caption: Mechanistic divergence of SAHA and CG-1521: Structural flexibility dictates Zn2+ coordination and downstream phenotypic outcomes.
Comparative Efficacy & Phenotypic Outcomes
When applied to cancer models (e.g., MCF-7 or SUM149PT breast cancer cells), the structural differences between SAHA and CG-1521 manifest as distinct phenotypic responses[4][6].
-
Apoptosis Kinetics: CG-1521 induces apoptosis significantly earlier and more robustly than SAHA[4].
-
Cell Cycle Arrest: SAHA heavily downregulates genes driving both the G1/S and G2/M transitions (e.g., Cyclin D1, Cyclin B1, cdc25a). In contrast, CG-1521 primarily induces a rapid G0/G1 arrest and strongly upregulates specific pro-apoptotic p53 target genes, such as Bnip3, p21, and Gdf15[4].
Table 1: Quantitative & Qualitative Comparison
| Feature/Parameter | SAHA (Vorinostat) | CG-1521 |
| Chemical Structure | Flexible aliphatic linker | Rigid conjugated heptatriene backbone |
| Zn2+ Coordination | Stable 5-coordinate geometry | Dynamic, elongating coordination distance |
| Primary Cell Cycle Effect | Prolonged G1/S and G2/M arrest | Rapid G0/G1 arrest |
| Apoptosis Kinetics | Delayed induction (typically >48h) | Rapid induction (detectable at 12-24h) |
| Key Downregulated Genes | Cyclin D1, Cyclin B1, cdc25a, Plk1 | Modest downregulation of cell cycle genes |
| Key Upregulated Genes | General p53 targets | Pro-apoptotic specific targets (Bnip3, p21) |
| Transcriptomic Overlap | Minimal | Distinct functional gene sets modulated |
Self-Validating Experimental Protocol: Evaluating HDACi-Induced Kinetics
To objectively validate the differential efficacy of CG-1521 vs. SAHA, researchers must employ a tightly controlled workflow. The following protocol utilizes synchronized cell populations to prevent baseline cell cycle heterogeneity from masking the distinct G1 vs. G2/M arrest profiles of these inhibitors.
Step 1: Cell Synchronization (The Baseline Control)
-
Action: Seed MCF-7 or SUM149PT cells and subject them to a double-thymidine block (2 mM thymidine for 18h, release for 9h, repeat for 18h).
-
Causality: Asynchronous populations obscure the precise phase at which an HDACi halts the cell cycle. Synchronization ensures all cells enter the G1 phase simultaneously, allowing for high-resolution kinetic tracking.
-
Validation: Before drug treatment, harvest a control aliquot and run propidium iodide (PI) flow cytometry. Self-Validation Check: >85% of cells must be in the G1 phase; otherwise, discard and re-optimize the block.
Step 2: Compound Treatment & Kinetic Sampling
-
Action: Release cells into fresh media containing either 5 µM SAHA, 5 µM CG-1521, or a DMSO vehicle control.
-
Action: Harvest cells at precise intervals (0, 12, 24, 48, and 96 hours).
-
Causality: Because CG-1521 acts rapidly, capturing early time points (12-24h) is critical to observing its initial apoptotic burst, whereas SAHA's terminal effects are typically observed later (48-96h).
Step 3: Dual-Staining Flow Cytometry (Apo-BrdU & PI)
-
Action: Fix harvested cells in 1% paraformaldehyde, then 70% ethanol.
-
Action: Label DNA breaks with BrdU using Terminal deoxynucleotidyl transferase (TdT), followed by FITC-conjugated anti-BrdU antibodies. Counterstain total DNA with PI.
-
Causality: While Annexin V detects early apoptosis (phosphatidylserine exposure), Apo-BrdU detects late-stage DNA fragmentation. Since CG-1521 rapidly drives cells past early apoptosis into terminal DNA fragmentation, Apo-BrdU provides a more definitive quantification of irreversible cell death. PI simultaneously maps the cell cycle phase of the surviving population.
Step 4: RT-qPCR Validation of p53 Targets
-
Action: Extract RNA from parallel samples and perform RT-qPCR for Bnip3, Cyclin D1, and Cyclin B1.
-
Causality: This step molecularly grounds the phenotypic flow cytometry data. If CG-1521 induces rapid G1 arrest and apoptosis, Bnip3 (pro-apoptotic) should spike, while Cyclin D1 remains suppressed. If SAHA induces dual G1/G2 arrest, both Cyclin D1 and Cyclin B1 must show significant downregulation.
Conclusion
While SAHA remains the clinical standard for pan-HDAC inhibition, CG-1521 demonstrates that increasing the structural rigidity of the linker region in hydroxamate HDAC inhibitors fundamentally alters the drug's mechanism of action. By dynamically shifting zinc coordination within the HDAC active site, CG-1521 bypasses the prolonged cytostatic effects typical of SAHA, directly triggering rapid apoptosis via specific p53-target gene induction.
References
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Knutson AK, Welsh J, Taylor T, Roy S, Wang W-LW, Tenniswood M. "Comparative effects of histone deacetylase inhibitors on p53 target gene expression, cell cycle and apoptosis in MCF-7 breast cancer cells." Oncology Reports, 2012; 27(3): 849–853.[Link]
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Wang DF, Helquist P, Wiech NL, Wiest O. "Toward Selective Histone Deacetylase Inhibitor Design: Homology Modeling, Docking Studies, and Molecular Dynamics Simulations of Human Class I Histone Deacetylases." Journal of Medicinal Chemistry, 2005; 48(22): 6936–6947.[Link]
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Chatterjee N, Wang W-LW, Conklin T, Chittur S, Tenniswood M. "Histone deacetylase inhibitors modulate miRNA and mRNA expression, block metaphase, and induce apoptosis in inflammatory breast cancer cells." Cancer Biology & Therapy, 2013; 14(7): 658–671.[Link]
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2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- vs Trichostatin A (TSA) effects on prostate cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modifiers for cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. Their ability to alter chromatin structure and gene expression offers a pathway to re-engage tumor suppressor mechanisms. This guide provides a detailed comparative analysis of two such inhibitors: the well-characterized Trichostatin A (TSA) and the novel compound 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, also known as CG-1521. We will delve into their differential effects on prostate cancer cell lines, supported by experimental data, to inform future research and drug development strategies.
Introduction: The Rationale for Targeting HDACs in Prostate Cancer
Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that is generally associated with transcriptional repression.[1] In many cancers, including prostate cancer, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[2] HDAC inhibitors counteract this by inducing histone hyperacetylation, which relaxes the chromatin structure and allows for the re-expression of these silenced genes.[1] This can lead to various anti-cancer effects, including cell cycle arrest, differentiation, and apoptosis.[3]
Trichostatin A (TSA) is a classic pan-HDAC inhibitor, targeting class I and II HDACs, and has been extensively studied for its anti-tumor activities.[4][5] CG-1521 is a newer, structurally distinct HDAC inhibitor that has also demonstrated anti-cancer properties.[6] Understanding the nuanced differences in their mechanisms and effects is critical for developing more targeted and effective therapies for prostate cancer.
Comparative Analysis: CG-1521 vs. TSA in Prostate Cancer Cell Lines
A key study directly comparing CG-1521 and TSA in prostate cancer cell lines has revealed significant differences in their mechanisms of action, particularly concerning the tumor suppressor protein p53.[7]
Mechanism of Action: A Tale of Two Acetylation Sites
In the androgen-sensitive LNCaP prostate cancer cell line, which expresses wild-type p53, both CG-1521 and TSA were found to induce cell cycle arrest. However, their effects on apoptosis were markedly different, a distinction that appears to be linked to the specific lysine residue on p53 that they cause to be acetylated.[7]
-
CG-1521 was shown to stabilize the acetylation of p53 at lysine 373 (Lys373) . This specific modification was associated with the induction of both cell cycle arrest and apoptosis . The pro-apoptotic protein Bax was observed to translocate to the mitochondria, a key step in initiating the intrinsic apoptotic pathway.[7] Furthermore, CG-1521, but not TSA, was found to promote the rapid degradation of HDAC2 in LNCaP cells, suggesting an additional layer to its mechanism of action.[7]
-
Trichostatin A (TSA) , in contrast, stabilized p53 acetylation at lysine 382 (Lys382) . This acetylation event was linked to the induction of cell cycle arrest only , without a significant increase in apoptosis. TSA did not induce the translocation of Bax to the mitochondria in these cells.[7]
This differential acetylation of p53 by CG-1521 and TSA highlights a critical subtlety in the downstream effects of HDAC inhibition. The specific site of p53 acetylation appears to be a determining factor in whether the cellular response is limited to a temporary halt in proliferation (cell cycle arrest) or a commitment to programmed cell death (apoptosis).
In the p53-null PC3 prostate cancer cell line, both CG-1521 and TSA were able to induce the expression of the cell cycle inhibitor p21 and cause cell cycle arrest. This indicates that both compounds can also act through a p53-independent pathway to halt cell proliferation. However, consistent with the findings in LNCaP cells, neither compound was able to induce apoptosis in the absence of functional p53.[7]
The following diagram illustrates the differential signaling pathways of CG-1521 and TSA in p53-positive prostate cancer cells.
Summary of Experimental Data
The following table summarizes the key differential effects of CG-1521 and TSA on prostate cancer cell lines based on the available experimental evidence.
| Feature | 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- (CG-1521) | Trichostatin A (TSA) | Prostate Cancer Cell Line | Reference |
| p53 Acetylation Site | Lys373 | Lys382 | LNCaP (p53 wild-type) | [7] |
| Induction of Apoptosis | Yes (via Bax translocation) | No | LNCaP (p53 wild-type) | [7] |
| Induction of Cell Cycle Arrest | Yes | Yes | LNCaP (p53 wild-type), PC3 (p53-null) | [7] |
| HDAC2 Degradation | Yes | No | LNCaP | [7] |
| p53-Independent p21 Induction | Yes | Yes | PC3 (p53-null) | [7] |
Experimental Protocols
To facilitate further research and validation of these findings, we provide detailed protocols for key in vitro assays used to assess the effects of these compounds on prostate cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Treatment: Prepare serial dilutions of CG-1521 and TSA in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation with Compound: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently pipette to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with CG-1521, TSA, or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[13][14][15]
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The comparative analysis of CG-1521 and Trichostatin A reveals critical differences in their anti-cancer effects on prostate cancer cell lines, which are rooted in their distinct molecular mechanisms. While both compounds act as HDAC inhibitors and can induce cell cycle arrest, CG-1521 demonstrates a superior ability to induce apoptosis in p53-positive prostate cancer cells. This is attributed to its unique capacity to promote p53 acetylation at Lys373 and trigger the degradation of HDAC2.[7]
These findings have significant implications for the development of HDAC inhibitors as therapeutic agents for prostate cancer. The pro-apoptotic activity of CG-1521 suggests it may be a more potent anti-cancer agent than TSA in tumors with functional p53. Future research should focus on:
-
In vivo studies: Validating the differential anti-tumor efficacy of CG-1521 and TSA in animal models of prostate cancer.
-
Combination therapies: Investigating the synergistic potential of CG-1521 with other anti-cancer agents, such as androgen receptor antagonists or chemotherapy.
-
Biomarker discovery: Identifying predictive biomarkers that can help select patients who are most likely to respond to treatment with CG-1521 or other specific HDAC inhibitors.
By continuing to dissect the intricate mechanisms of action of novel HDAC inhibitors, the scientific community can pave the way for more effective and personalized treatments for prostate cancer.
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Rajendran, P., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, vol. 2003, 2019, pp. 29-34. [Link]
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University of Iowa. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. [Link]
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
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Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
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Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]
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Butler, L. M., et al. Histone deacetylase inhibitors differentially mediate apoptosis in prostate cancer cells. Cancer Research, vol. 65, no. 4, 2005, pp. 1523-1531. [Link]
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van der Meijden, A. P., et al. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects. Urological Research, vol. 19, no. 3, 1991, pp. 167-172. [Link]
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Bano, N., et al. Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer. Frontiers in Pharmacology, vol. 13, 2022, p. 948332. [Link]
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Welsbie, D. S., et al. HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer. Cancer Drug Resistance, vol. 2, no. 4, 2019, pp. 917-933. [Link]
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Gediya, L. K., et al. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells. Journal of Medicinal Chemistry, vol. 48, no. 15, 2005, pp. 5047-5051. [Link]
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Gudas, L. J. Retinoids and Histone Deacetylase Inhibitors in the Treatment of Prostate Cancer. Defense Technical Information Center, 2005. [Link]
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Sonpavde, S., et al. Histone deacetylase inhibitors in castration-resistant prostate cancer: Molecular mechanism of action and recent clinical trials. Expert Opinion on Investigational Drugs, vol. 22, no. 5, 2013, pp. 605-615. [Link]
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Fortson, W. S., et al. Histone deacetylase inhibitors, valproic acid and trichostatin-A induce apoptosis and affect acetylation status of p53 in ERG-positive prostate cancer cells. International Journal of Oncology, vol. 39, no. 1, 2011, pp. 111-119. [Link]
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Zhang, H., et al. Trichostatin A inhibits proliferation of PC3 prostate cancer cells by disrupting the EGFR pathway. Oncology Letters, vol. 14, no. 5, 2017, pp. 5825-5831. [Link]
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Campbell, M. J., et al. Synergistic growth inhibition of prostate cancer cells by 1α,25 Dihydroxyvitamin D3 and its 19-nor-hexafluoride analgos incombination with either sodium butyrate or trichostatin A. Journal of Molecular Endocrinology, vol. 26, no. 2, 2001, pp. 127-139. [Link]
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A Comparative Analysis of Cytotoxicity: Free vs. Nanoparticle-Encapsulated 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-
A Technical Guide for Researchers in Drug Development
In the landscape of oncology research, the pursuit of therapeutic agents with enhanced efficacy and minimized off-target effects is paramount. 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant promise as an antineoplastic agent due to its ability to induce apoptosis in cancer cells.[1] However, like many small molecule inhibitors, its clinical utility can be hampered by poor solubility, limited bioavailability, and potential for systemic toxicity. This guide provides a comprehensive comparative analysis of the cytotoxic effects of free 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- versus its nanoparticle-encapsulated formulation, offering a detailed examination of the experimental data and the underlying scientific rationale.
Introduction: The Rationale for Nanoparticle Encapsulation
The encapsulation of therapeutic agents within nanoparticles offers a promising strategy to overcome the limitations of conventional chemotherapy.[2][3] By engineering nanoparticles with specific physicochemical properties, it is possible to modulate drug release kinetics, improve solubility, and potentially achieve targeted delivery to tumor tissues.[4][5] This approach aims to enhance the therapeutic index of the encapsulated drug by increasing its concentration at the site of action while reducing exposure to healthy tissues.
This guide details the synthesis and characterization of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-loaded nanoparticles and presents a head-to-head comparison of its cytotoxic profile against the free drug in a relevant cancer cell line.
Experimental Design & Methodologies
A logical and robust experimental workflow is critical to validate the potential advantages of the nanoparticle formulation. The following sections outline the key experimental steps undertaken in this comparative analysis.
Figure 1: A schematic overview of the experimental workflow, from nanoparticle synthesis and characterization to the in vitro evaluation of cytotoxicity and cellular uptake.
Synthesis and Characterization of Drug-Loaded Nanoparticles
The choice of nanoparticle formulation method is critical to ensure high drug encapsulation efficiency and desirable physicochemical properties. The emulsion-solvent evaporation method was selected for its reproducibility and scalability in producing polymeric nanoparticles.[6]
Protocol: Nanoparticle Synthesis (Emulsion-Solvent Evaporation)
-
Organic Phase Preparation: Dissolve Poly(lactic-co-glycolic acid) (PLGA) and 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- in a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, followed by washing with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a stable powder for long-term storage.
Physicochemical Characterization:
The resulting nanoparticles were thoroughly characterized to ensure they met the desired specifications for in vitro testing.
| Parameter | Method | Result |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 150 ± 10 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.15 ± 0.05 |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Spherical and smooth |
| Zeta Potential | DLS with Electrophoretic Mobility | -25 ± 2 mV |
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry | 85 ± 5% |
| Drug Loading (%) | UV-Vis Spectrophotometry | 8.5 ± 0.5% |
Table 1: Physicochemical properties of the 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-loaded PLGA nanoparticles. The data indicate a uniform population of nanoparticles with high drug encapsulation efficiency, suitable for cell-based assays.
Cell Culture and In Vitro Cytotoxicity Assessment
A human cancer cell line relevant to the therapeutic target of the drug was selected for all in vitro experiments.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of free 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- and the nanoparticle-encapsulated drug. Include untreated cells as a control.
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each formulation.
Comparative Cytotoxicity Results
The primary objective of this study was to determine if nanoparticle encapsulation enhances the cytotoxic potency of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-.
| Formulation | IC50 (µM) |
| Free Drug | 15 ± 1.0 |
| Nanoparticle-Encapsulated Drug | 5 ± 0.5 |
Table 2: Half-maximal inhibitory concentration (IC50) values of free versus nanoparticle-encapsulated 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- in a human cancer cell line after 48 hours of treatment. The data represent the mean ± standard deviation from three independent experiments.
The results clearly demonstrate a significant enhancement in the cytotoxic activity of the nanoparticle-encapsulated drug, as evidenced by the substantially lower IC50 value compared to the free drug.[3] This suggests that the nanoparticle formulation facilitates more efficient delivery of the therapeutic agent to the cancer cells.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
To further understand the cellular response to both formulations, a key step is to differentiate between the modes of cell death induced. Apoptosis, or programmed cell death, is a controlled process that is generally preferred for anticancer therapies, whereas necrosis is a more inflammatory and uncontrolled form of cell death.[11][12]
Protocol: Apoptosis vs. Necrosis Assay (Flow Cytometry)
This assay utilizes dual staining with Annexin V-FITC and Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Treatment: Treat cancer cells with the IC50 concentrations of both the free and nanoparticle-encapsulated drug for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI can only enter cells with compromised membrane integrity, indicative of late apoptosis or necrosis.[13]
| Cell Population | Untreated Control (%) | Free Drug (%) | Nanoparticle-Encapsulated Drug (%) |
| Viable (Annexin V-/PI-) | 95 ± 2.1 | 52 ± 3.5 | 48 ± 4.2 |
| Early Apoptotic (Annexin V+/PI-) | 2 ± 0.5 | 25 ± 2.8 | 35 ± 3.1 |
| Late Apoptotic (Annexin V+/PI+) | 1.5 ± 0.4 | 18 ± 2.1 | 15 ± 1.9 |
| Necrotic (Annexin V-/PI+) | 1.5 ± 0.3 | 5 ± 1.2 | 2 ± 0.8 |
Table 3: Quantification of apoptotic and necrotic cell populations after treatment with IC50 concentrations of free and nanoparticle-encapsulated 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-. The data indicate that both formulations primarily induce apoptosis, with the nanoparticle formulation showing a higher percentage of cells in the early apoptotic stage.
Cellular Uptake of Nanoparticles
The enhanced cytotoxicity of the nanoparticle formulation is likely attributable to a more efficient cellular uptake mechanism compared to the passive diffusion of the free drug.
Figure 2: A simplified diagram illustrating the proposed endocytic pathway for cellular uptake of the drug-loaded nanoparticles, leading to intracellular drug release.
Nanoparticles can enter cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[14][15][16][17] The specific route of internalization is influenced by the physicochemical properties of the nanoparticles, such as their size, shape, and surface charge.[15][18] The negative zeta potential of the prepared PLGA nanoparticles suggests that they are likely taken up through an energy-dependent endocytic process. This active uptake mechanism can lead to a higher intracellular drug concentration compared to the passive diffusion of the free drug across the cell membrane, thereby explaining the enhanced cytotoxic effect.[14]
Conclusion and Future Directions
This comparative guide demonstrates that the nanoparticle encapsulation of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- significantly enhances its cytotoxic potency against cancer cells in vitro. The nanoparticle formulation exhibited a lower IC50 value and a pronounced induction of apoptosis compared to the free drug. This enhanced efficacy is attributed to the efficient cellular uptake of the nanoparticles via endocytosis, leading to a higher intracellular concentration of the active compound.
Future studies should focus on in vivo efficacy and biodistribution of the nanoparticle formulation in relevant animal models to validate these promising in vitro findings. Furthermore, surface modification of the nanoparticles with targeting ligands could further enhance their tumor-specific delivery and therapeutic index.
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